molecular formula C15H22N2O3 B606502 Santacruzamate A CAS No. 1477949-42-0

Santacruzamate A

Cat. No.: B606502
CAS No.: 1477949-42-0
M. Wt: 278.35 g/mol
InChI Key: HTOYBIILVCHURC-UHFFFAOYSA-N
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Description

Santacruzamate A is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
This compound has been reported in Cyanobacterium and Symploca with data available.
HDAC2 inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp.;  structure in first source

Properties

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046074
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477949-42-0
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Santacruzamate A: A Technical Guide to its Cyanobacterial Source, Activity, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a potent and selective histone deacetylase (HDAC) inhibitor with significant potential in oncology, originates from a unique marine cyanobacterium. This document provides a comprehensive overview of the source organism, its collection, and what is known about its cultivation. It further details the remarkable biological activity of this compound, presenting key quantitative data on its HDAC inhibition and cellular effects. This guide also outlines the experimental protocols for the isolation and biological evaluation of this promising natural product, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology.

The Source Cyanobacterium: A Novel Genus

Collection Details:

  • Location: The cyanobacterium was collected near Santa Cruz Island in Coiba National Park, a UNESCO World Heritage Site on the Pacific coast of Panama.[1][2]

  • Habitat: It was found on a coral and rock reef at depths of 30–45 feet.[1]

Cultivation of the Source Organism

While the original studies focused on the isolation of this compound from wild-collected cyanobacterial biomass, detailed protocols for the laboratory cultivation of this specific strain have not been published. However, general methods for the cultivation of filamentous marine cyanobacteria can be adapted.

General Cultivation Protocols for Filamentous Marine Cyanobacteria:

Successful cultivation of marine cyanobacteria typically involves optimizing media composition, light, and temperature. Based on common practices for related species, the following provides a starting point for the cultivation of the this compound-producing cyanobacterium.

Table 1: Recommended Media for Marine Filamentous Cyanobacteria

Media NameKey ComponentsReference
F/2 Medium Natural or artificial seawater, Sodium Nitrate, Sodium Dihydrogen Phosphate, Trace Metals, Vitamins[3]
BG-11 Medium Sodium Nitrate, Dipotassium Hydrogen Phosphate, Magnesium Sulfate, Calcium Chloride, Citric Acid, Ferric Ammonium Citrate, EDTA, Sodium Carbonate, Trace Metals[4]
(Marine Variant)

Experimental Protocol: General Cyanobacterial Cultivation

  • Media Preparation: Prepare the chosen medium (e.g., F/2 or a marine-adapted BG-11) using sterile, filtered seawater or a synthetic seawater base. Autoclave the medium to ensure sterility.

  • Inoculation: Aseptically introduce a small sample of the cyanobacterial filament into the sterile liquid medium.

  • Incubation Conditions:

    • Temperature: Maintain the culture at a constant temperature, typically between 25-28°C.

    • Light: Provide a consistent light source with a defined photoperiod (e.g., 12 hours of light and 12 hours of dark). The light intensity should be optimized for the specific strain.

    • Aeration: Gentle aeration or occasional shaking can promote growth.

  • Monitoring: Regularly monitor the culture for growth, which can be assessed by visual inspection of biomass or by measuring optical density.

  • Subculturing: To maintain a healthy culture, periodically transfer a small amount of the grown culture to fresh medium.

Biosynthesis of this compound

The biosynthetic pathway and the specific gene cluster responsible for the production of this compound in its source cyanobacterium have not yet been elucidated in published scientific literature. The chemical synthesis of this compound has been achieved, which can aid in the production of analogs for further biological testing.

Biological Activity of this compound

This compound is a highly potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), a Class I HDAC. Its selectivity for HDAC2 over other HDAC isoforms is a key feature of its potential as a therapeutic agent.

Table 2: In Vitro HDAC Inhibitory Activity of this compound

HDAC IsoformIC50 ValueSelectivity vs. HDAC2
HDAC2 119 pM-
HDAC4 > 1 µM> 8400-fold
HDAC6 433 nM> 3600-fold

Table 3: In Vitro Cellular Activity of this compound

Cell LineCell TypeGI50 Value
HCT116 Colon Carcinoma29.4 µM
HuT-78 Cutaneous T-cell Lymphoma1.4 µM
Human Dermal Fibroblasts Normal Cells> 100 µM

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines the general steps for the extraction and purification of this compound from the cyanobacterial biomass.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification A Collected Cyanobacterial Biomass B Store in 1:1 EtOH-seawater at -20°C A->B C Strain and Extract with Organic Solvent B->C D Crude Extract C->D Evaporate Solvent E Reversed-Phase Solid-Phase Extraction (RP-SPE) D->E F Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) E->F G Pure this compound F->G

Caption: Workflow for the extraction and isolation of this compound.

  • Collection and Storage: The cyanobacterium is collected and stored in a 1:1 mixture of ethanol and seawater at -20°C.

  • Extraction: The preserved biomass is strained to remove excess liquid and then extracted with a suitable organic solvent to obtain a crude extract.

  • Fractionation: The crude extract is subjected to reversed-phase solid-phase extraction (RP-SPE) to separate compounds based on their polarity.

  • Purification: The fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

HDAC Inhibition Assay

The inhibitory activity of this compound against different HDAC isoforms is determined using a fluorogenic assay.

G A Prepare Reaction Mixture: - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer B Add this compound (or control) A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the HDAC inhibition assay.

  • Reaction Setup: A reaction mixture containing a specific recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, or HDAC6), a fluorogenic HDAC substrate, and an appropriate assay buffer is prepared in a 96-well microtiter plate.

  • Inhibitor Addition: this compound at various concentrations is added to the wells. A control without the inhibitor is also included.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Development: A developer solution is added to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorometer.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined.

Mechanism of Action: HDAC Inhibition and Gene Transcription

This compound's mechanism of action as an anticancer agent is attributed to its inhibition of HDACs, particularly HDAC2. This inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_nucleus Nucleus Histones Histones Chromatin Condensed Chromatin (Gene Transcription Repressed) Histones->Chromatin DNA DNA DNA->Chromatin HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylation HDAC->Deacetylation OpenChromatin Open Chromatin (Gene Transcription Active) Acetylation->OpenChromatin Deacetylation->Chromatin SantacruzamateA This compound SantacruzamateA->HDAC Inhibits

Caption: The role of this compound in histone acetylation.

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are enzymes that regulate gene transcription by modifying the acetylation state of histone proteins. HDACs remove acetyl groups, leading to condensed chromatin and transcriptional repression. Conversely, HATs add acetyl groups, resulting in a more open chromatin structure that allows for gene transcription. By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This, in turn, promotes a more open chromatin state and the transcription of genes that can suppress tumor growth, such as those involved in cell cycle regulation and apoptosis.

Conclusion

This compound is a natural product with exceptional potency and selectivity as an HDAC inhibitor. Its origin from a likely new genus of marine cyanobacteria underscores the vast potential of marine microorganisms as a source of novel therapeutic agents. While further research is needed to fully characterize its biosynthetic pathway and to develop optimized cultivation methods for its source organism, the existing data on its biological activity provide a strong rationale for its continued investigation and development as a potential anticancer drug. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.

References

The Isolation of Santacruzamate A: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Santacruzamate A is a novel natural product isolated from a Panamanian marine cyanobacterium, cf. Symploca sp.[1][2]. Structurally, it shares features with the clinically approved histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat®)[1][2][3]. This has led to the characterization of this compound as a potent and selective inhibitor of HDAC2, a Class I HDAC, with significantly less activity against Class II HDACs like HDAC4 and HDAC6[1][2][3]. This selectivity profile makes this compound a molecule of significant interest for researchers in oncology and drug development. This guide provides a detailed technical overview of the isolation of this compound, from the collection of the source organism to the final purification of the compound.

Data Presentation

The following tables summarize the key quantitative data from the isolation and characterization of this compound.

Table 1: Yield and Chromatographic Data for this compound [1]

ParameterValue
Final Yield4.0 mg
Percentage of Crude Extract0.19%
HPLC Retention Time (tR)10.9 min
Molecular FormulaC15H22N2O3

Table 2: High-Resolution Mass Spectrometry Data for this compound [1]

IonCalculated m/zObserved m/z
[M+H]+279.1709279.1721

Table 3: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 [1]

PositionδC (ppm, mult.)δH (ppm, mult., J in Hz)
1172.8, C
235.8, CH22.21, t, 7.4
325.0, CH21.87, p, 7.4
440.2, CH23.22, q, 6.8
5156.7, C
660.7, CH24.10, q, 7.1
714.6, CH31.22, t, 7.1
1'139.1, C
2', 6'128.8, CH7.18, d, 8.2
3', 5'128.6, CH7.27, t, 8.2
4'126.4, CH7.19, t, 8.2
7'35.8, CH22.82, t, 7.2
8'41.0, CH23.51, q, 6.8
NH-45.01, br t
NH-8'5.92, br t

Experimental Protocols

The following protocols are detailed methodologies for the key experiments performed in the isolation of this compound[1].

Collection of Source Organism

A cyanobacterium, morphologically identified as resembling the genus Symploca, was collected by hand using SCUBA at depths of 30–45 feet. The collection site was a coral and rock reef in the Coiba National Park, Panama (7° 37.980 N, 81° 47.091 W). After collection, the sample was strained through a mesh bag to remove excess seawater and stored in a 1:1 solution of ethanol and seawater at -20 °C.

Extraction and Initial Fractionation

The preserved cyanobacterium sample was extracted to yield a crude extract. This crude extract was then subjected to a primary fractionation step, which resulted in several fractions. Fraction H was identified as exhibiting strong antimalarial activity, indicating the presence of bioactive compounds, and was selected for further purification.

Purification of this compound
  • Solid-Phase Extraction (SPE): Fraction H was further fractionated using a Burdick & Jackson C18 reversed-phase solid-phase extraction (RP-SPE) cartridge. A solvent gradient of methanol (MeOH) in water (H2O) was used for elution, followed by methanol-ethyl acetate (MeOH-EtOAc) and pure solvents. The specific solvent gradient was: 1:1 MeOH/H2O, 3:2 MeOH/H2O, 7:3 MeOH/H2O, 4:1 MeOH-EtOAc, 100% MeOH, and 100% EtOAc.

  • High-Performance Liquid Chromatography (HPLC): The fraction that eluted with 1:1 MeOH/H2O from the SPE step was subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The HPLC system was a Merck Hitachi LaChrom equipped with a L-7100 pump, a L-7614 degasser, and a L-7455 diode array detector. The column used was a Prontosil-120 C18 (4.6 × 250 mm, 5 µM). The isocratic mobile phase consisted of 55% MeOH and 45% H2O, with a flow rate of 1.0 mL/min. This compound was isolated at a retention time of 10.9 minutes.

Mandatory Visualization

The following diagram illustrates the workflow for the isolation of this compound.

Santacruzamate_A_Isolation_Workflow Collection Collection of cf. Symploca sp. (Coiba National Park, Panama) Storage Storage in 1:1 EtOH/Seawater at -20°C Collection->Storage Extraction Extraction Storage->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Primary Fractionation CrudeExtract->Fractionation FractionH Fraction H (Bioactive Fraction) Fractionation->FractionH RPSPE Reversed-Phase Solid-Phase Extraction (RP-SPE) (C18 Cartridge) FractionH->RPSPE SPEFraction 1:1 MeOH/H2O Fraction RPSPE->SPEFraction RPHPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) SPEFraction->RPHPLC PureCompound This compound (4.0 mg, 0.19% yield) RPHPLC->PureCompound

Caption: Workflow for the isolation of this compound.

References

Santacruzamate A: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Santacruzamate A (STA) is a marine-derived natural product that has garnered significant attention for its potent biological activities. Initially identified as a highly potent and selective picomolar inhibitor of histone deacetylase 2 (HDAC2), its mechanism of action is a subject of ongoing research and debate. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its primary proposed targets, downstream signaling pathways, and cellular effects. The document addresses the conflicting reports regarding its HDAC inhibitory activity and presents its effects on cancer cell proliferation and neuroprotection. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Core Mechanism of Action: A Tale of Two Hypotheses

The primary mechanism of action attributed to this compound is the inhibition of histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression. However, this initial finding has been contested, leading to a second hypothesis that its biological effects may be independent of HDAC inhibition.

The HDAC Inhibition Hypothesis

The proposed mechanism involves the hydroxamic acid moiety of this compound chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle regulation, apoptosis, and differentiation.[1]

The Countervailing View: HDAC-Independent Activity

Subsequent research by another group challenged the initial findings. Their synthesis of this compound and its analogs failed to demonstrate significant HDAC inhibition at concentrations where the original study reported potent activity.[2] This study suggested that the observed anticancer effects, such as induction of apoptosis, cell cycle arrest, and increased production of reactive oxygen species (ROS), might occur through a mechanism independent of HDAC inhibition.[2] This discrepancy highlights the need for further investigation to definitively elucidate the primary molecular targets of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogs.

Table 1: HDAC Inhibitory Activity of this compound and Comparators

CompoundHDAC2 IC₅₀HDAC4 IC₅₀HDAC6 IC₅₀Reference
This compound (Natural)0.119 nM> 1 µM433.5 nM[1]
This compound (Synthetic)0.112 nM> 1 µM433.5 nM[1]
SAHA (Vorinostat)86.1 nM> 1 µM38.9 nM[1]
1-SAHA Hybrid3.5 nM> 1 µM385.8 nM[1]
This compound (Wen et al.)No obvious inhibition at 2 µMNot ReportedNot Reported[2]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (Natural STA)GI₅₀ (Synthetic STA)Reference
HCT-116Colon Carcinoma29.4 µM28.3 µM[1]
HuT-78Cutaneous T-cell Lymphoma1.4 µM1.3 µM[1]
hDFHuman Dermal Fibroblasts> 50 µM> 50 µM[1]

Signaling Pathways and Cellular Effects

This compound has been shown to modulate several key signaling pathways, leading to its observed anticancer and neuroprotective effects.

Anticancer Effects

This compound has been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[2] The proposed mechanism for cell cycle arrest involves the upregulation of cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p19INK4d.[3]

STA This compound HDAC1_2 HDAC1/2 Inhibition STA->HDAC1_2 p21 p21Waf1/Cip1 ↑ HDAC1_2->p21 p19 p19INK4d ↑ HDAC1_2->p19 CellCycle Cell Cycle Arrest p21->CellCycle p19->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed pathway of this compound-induced cell cycle arrest and apoptosis.

An alternative proposed mechanism for the anticancer activity of this compound involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cancer cell death.[2]

STA This compound ROS ROS Production ↑ STA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cancer Cell Death OxidativeStress->CellDeath cluster_0 Normal Condition cluster_1 With this compound Abeta Amyloid-β ER_Stress ER Stress Abeta->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Mito_Fission Mitochondrial Fission UPR->Mito_Fission Apoptosis Apoptosis Mito_Fission->Apoptosis STA This compound KDELR KDELR ↑ STA->KDELR GRP78 GRP78 Retention ↑ KDELR->GRP78 PERK_GRP78 PERK-GRP78 Binding ↑ GRP78->PERK_GRP78 UPR_Inhibition UPR Inhibition PERK_GRP78->UPR_Inhibition Neuroprotection Neuroprotection UPR_Inhibition->Neuroprotection LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Neuroinflammation NFkB->Inflammation STA This compound STA->TLR4 start Start prep Prepare Enzyme and Substrate start->prep mix Create Reaction Mixture prep->mix add Add Inhibitor mix->add incubate Incubate at 37°C add->incubate develop Add Developer incubate->develop measure Measure Fluorescence develop->measure analyze Calculate IC50 measure->analyze end End analyze->end start Start seed Seed Cells in 96-well Plates start->seed treat Treat with Compound seed->treat incubate1 Incubate for 48h treat->incubate1 stain Add Viability Reagent incubate1->stain incubate2 Incubate for 1-4h stain->incubate2 measure Measure Absorbance/Fluorescence incubate2->measure analyze Calculate GI50 measure->analyze end End analyze->end

References

Santacruzamate A as a Selective HDAC2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp., has emerged as a molecule of significant interest in the field of epigenetics and drug discovery.[1][2] Structurally similar to the clinically approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), this compound was initially reported as an exceptionally potent and selective inhibitor of HDAC2, a class I HDAC enzyme implicated in the pathophysiology of various diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an HDAC2 inhibitor, its quantitative efficacy, the experimental protocols for its evaluation, and the relevant signaling pathways. It also addresses the existing controversy regarding its reported potency, offering a balanced perspective for researchers in this field.

Introduction to HDACs and the Significance of HDAC2 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, thereby repressing gene transcription.[1] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is critical for normal cellular function.[1]

HDACs are divided into four classes, with Class I, II, and IV being zinc-dependent enzymes.[3] HDAC2, a member of the Class I family, is predominantly located in the nucleus and is involved in the regulation of cell cycle progression, apoptosis, and differentiation.[3][4] Overexpression or aberrant activity of HDAC2 has been linked to various cancers, including colorectal, gastric, and lung cancer, as well as neurodegenerative diseases like Alzheimer's.[5] Therefore, the development of selective HDAC2 inhibitors represents a promising therapeutic strategy for these conditions.

This compound: A Potent and Selective HDAC2 Inhibitor

This compound was identified as a potent cytotoxin with structural similarities to SAHA, prompting its investigation as an HDAC inhibitor.[1][2] Initial studies reported remarkable potency and selectivity for HDAC2.

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound against various HDAC isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data from the initial discovery is summarized in the table below.

CompoundHDAC2 IC50HDAC4 IC50HDAC6 IC50HCT-116 GI50HuT-78 GI50
Natural this compound 119 pM[1]> 1 µM[1]433.5 nM[1]29.4 µM[6]1.4 µM[6]
Synthetic this compound 112 pM[1]> 1 µM[1]433 nM[7]28.3 µM[7]1.3 µM[7]
SAHA (Vorinostat) 85.8 nM[1]-38.9 nM[1]0.4 µM[1]3.0 µM[1]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

These initial findings indicated that this compound is over 700-fold more potent against HDAC2 than SAHA.[1] However, it is crucial to note that subsequent studies by other research groups have reported a significant discrepancy, with synthetic this compound showing no obvious inhibition of HDAC enzymes at concentrations up to 2 µM.[8] One study suggested that the IC50 values for this compound against 11 HDAC isozymes are all in the 5-10 µM range.[9][10] This controversy highlights the need for further independent validation of its biological activity.

Mechanism of Action and Downstream Effects

The proposed mechanism of action for this compound as an HDAC inhibitor involves the interaction of its functional groups with the active site of the HDAC enzyme, chelating the zinc ion essential for catalytic activity. This inhibition of HDAC2 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced genes.

The downstream effects of HDAC2 inhibition are multifaceted and can lead to desirable therapeutic outcomes in cancer cells.

HDAC2_Inhibition_Pathway HDAC2 Inhibition Signaling Pathway Santacruzamate_A This compound HDAC2 HDAC2 Santacruzamate_A->HDAC2 Inhibition Histones Histones (Lysine residues) HDAC2->Histones Deacetylation p21 p21 (CDKN1A) Gene HDAC2->p21 Represses Bax Bax Gene HDAC2->Bax Represses Bcl2 Bcl-2 Gene (Anti-apoptotic) HDAC2->Bcl2 Activates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones Acetylated Histones (Increased Acetylation) Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin p21_protein p21 Protein p21->p21_protein Expression Cyclin_CDK Cyclin/CDK Complexes p21_protein->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) Cyclin_CDK->Cell_Cycle_Arrest Promotes Progression Bax_protein Bax Protein (Pro-apoptotic) Bax->Bax_protein Expression Apoptosis Apoptosis Bax_protein->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Signaling pathway of HDAC2 inhibition by this compound.

Inhibition of HDAC2 by this compound leads to the upregulation of tumor suppressor genes like p21WAF1/CIP1, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S checkpoint.[11] Furthermore, HDAC2 inhibition can modulate the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death in cancer cells.[11]

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization of this compound.

HDAC Inhibition Assay (Fluorogenic)

This assay is used to determine the in vitro potency of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC2, HDAC4, and HDAC6 enzymes

  • Fluorogenic HDAC assay kits (e.g., from Active Motif or BPS Bioscience)

  • This compound and other test compounds

  • Trichostatin A (TSA) as a positive control

  • 96-well black, flat-bottom microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer provided in the kit.

  • In a 96-well plate, add the diluted compounds, the HDAC enzyme, and the fluorogenic substrate according to the manufacturer's protocol.

  • Incubate the reaction mixture at 37°C for 30 minutes.[1][6]

  • To stop the deacetylation reaction, add the developer solution containing Trichostatin A (a potent HDAC inhibitor).[1][6] This allows the fluorophore to be released from the deacetylated substrate.

  • Incubate the plate at room temperature for 15 minutes.[1][6]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

HDAC_Inhibition_Assay_Workflow HDAC Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - HDAC enzyme solution - Fluorogenic substrate Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add compound, enzyme, and substrate Prepare_Reagents->Plate_Setup Incubation1 Incubate at 37°C for 30 min Plate_Setup->Incubation1 Add_Developer Add Developer with Trichostatin A (Stops reaction, initiates fluorescence) Incubation1->Add_Developer Incubation2 Incubate at RT for 15 min Add_Developer->Incubation2 Measure_Fluorescence Measure Fluorescence (Excitation: 360 nm, Emission: 460 nm) Incubation2->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Materials:

  • HCT-116 (colon carcinoma) and HuT-78 (cutaneous T-cell lymphoma) cell lines

  • Appropriate cell culture medium and supplements (e.g., McCoy's 5A, Iscove's Modified Dulbecco's Medium, FBS, penicillin/streptomycin)

  • This compound and control compounds

  • 96-well clear, flat-bottom plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Treat the cells with various concentrations of this compound or control compounds and incubate for 72 to 96 hours.[6]

  • Add the MTS reagent to each well and incubate for a period specified by the manufacturer (typically 1-4 hours). The MTS reagent is converted to a colored formazan product by viable cells.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.

Western Blot for Histone Acetylation

This technique is used to qualitatively or quantitatively assess the increase in histone acetylation in cells treated with an HDAC inhibitor.

Materials:

  • Cells treated with this compound or a vehicle control

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-total H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and extract the total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative increase in histone acetylation.

Conclusion and Future Directions

This compound was initially heralded as a groundbreaking HDAC2 inhibitor with picomolar potency and high selectivity. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes, makes it a theoretically attractive candidate for cancer therapy. However, the conflicting reports on its efficacy underscore the importance of rigorous and independent validation in drug discovery.

Future research should focus on:

  • Resolving the Potency Discrepancy: Independent synthesis and testing of this compound in multiple laboratories using standardized assays are crucial to definitively establish its HDAC inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the this compound scaffold could lead to the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Should its potent HDAC2 inhibitory activity be confirmed, in vivo studies in relevant animal models of cancer and neurodegenerative diseases will be essential to evaluate its therapeutic potential.

References

Santacruzamate A in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp., has emerged as a molecule of significant interest in cancer research. Initially identified as a potent and highly selective picomolar inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC enzyme, its role in oncology is an active area of investigation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent and to facilitate further exploration of its anticancer properties.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to altered gene expression profiles that promote tumor growth, proliferation, and survival.[2] HDAC inhibitors have therefore garnered significant attention as a promising class of anticancer therapeutics.

This compound is a structurally unique natural product with a carbamate zinc-binding group.[3] Its initial discovery highlighted its exceptional potency and selectivity for HDAC2, an isoform frequently overexpressed in various malignancies, including gastric, colorectal, and cervical cancers.[2][3] However, the scientific literature also presents conflicting evidence regarding its HDAC inhibitory activity, a critical consideration for its development as a targeted therapy.[4] This guide will delve into these findings, presenting a balanced view of the current understanding of this compound's mechanism of action.

Mechanism of Action

The primary proposed mechanism of action for this compound in cancer is the inhibition of HDAC2. By binding to the active site of HDAC2, this compound is thought to prevent the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[3] The downstream effects of HDAC2 inhibition by this compound include the induction of apoptosis, cell cycle arrest, and, as recent evidence suggests, a unique form of programmed cell death known as pyroptosis.[5][6]

However, it is crucial to acknowledge a study that reported a lack of significant HDAC inhibitory activity from their synthetically produced this compound, suggesting that its anticancer effects may be mediated through alternative, yet to be fully elucidated, pathways.[4][7] This discrepancy underscores the need for further research to definitively establish the molecular targets of this compound.

Quantitative Data

The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound and, for context, the well-established HDAC inhibitor SAHA (Vorinostat).

Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms

CompoundHDAC2HDAC4HDAC6
This compound (Natural)119 pM[3]>1 µM[3]433.5 nM[3]
This compound (Synthetic)112 pM[3]>1 µM[3]433.5 nM[3]
SAHA (Vorinostat)85.8 nM[8]-38.9 nM[3]
This compound (Synthetic - Liu et al.)No obvious inhibition at 2 µM[4]--

Table 2: Growth Inhibitory (GI50) Activity of this compound against Cancer Cell Lines

CompoundHCT-116 (Colon)HuT-78 (T-cell Lymphoma)
This compound (Natural)29.4 µM[3]1.4 µM[3]
This compound (Synthetic)28.3 µM[3]1.3 µM[3]
SAHA (Vorinostat)0.4 µM[3]3.0 µM[3]

Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream signaling events that ultimately lead to cancer cell death. The following diagrams, generated using the DOT language, illustrate these key pathways.

HDAC2_Inhibition_Apoptosis cluster_0 Epigenetic Regulation cluster_1 Cellular Outcome SantacruzamateA This compound HDAC2 HDAC2 SantacruzamateA->HDAC2 Inhibition Histones Histones HDAC2->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones GeneExpression Tumor Suppressor Gene Expression (e.g., p53, Bak) AcetylatedHistones->GeneExpression Activation CaspaseActivation Caspase Activation GeneExpression->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Figure 1: this compound-induced apoptotic pathway via HDAC2 inhibition.

HDAC2_Inhibition_CellCycle cluster_0 Molecular Mechanism cluster_1 Downstream Effects SantacruzamateA This compound HDAC1_2 HDAC1/2 SantacruzamateA->HDAC1_2 Inhibition HistoneAcetylation Histone Hyperacetylation HDAC1_2->HistoneAcetylation p21_p19 Upregulation of p21 & p19INK4d HistoneAcetylation->p21_p19 CDK Cyclin-Dependent Kinases (CDKs) p21_p19->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK->CellCycleArrest

Figure 2: this compound-induced cell cycle arrest through HDAC1/2 inhibition.

SantacruzamateA_Pyroptosis cluster_0 Epigenetic Regulation of NLRP3 cluster_1 Pyroptotic Cascade SantacruzamateA This compound HDAC2 HDAC2 SantacruzamateA->HDAC2 Inhibition NLRP3_promoter NLRP3 Promoter HDAC2->NLRP3_promoter Deacetylation of H3K27 H3K27ac H3K27 Acetylation NLRP3_promoter->H3K27ac BRD4_p65 BRD4/p-P65 Complex H3K27ac->BRD4_p65 Recruitment NLRP3_transcription NLRP3 Transcription BRD4_p65->NLRP3_transcription NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_transcription->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 3: this compound-induced pyroptosis in colorectal cancer via HDAC2 inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Fluorogenic HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop HDAC reaction)

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 96-well black microplate, add the diluted compounds.

  • Add the HDAC enzyme to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the HDAC reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

MTS Cell Viability Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HuT-78)

  • Complete cell culture medium

  • This compound and other test compounds

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and control compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with an HDAC inhibitor.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with this compound or vehicle control for a specified time.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Quantify the protein concentration of each sample.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Normalize the acetylated histone signal to the total histone or a loading control like β-actin.

In Vivo Studies

Preclinical evaluation of this compound in animal models is a critical step in assessing its therapeutic potential.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents.

General Protocol for Subcutaneous Xenograft Model (e.g., HCT-116):

  • Human cancer cells (e.g., HCT-116) are cultured and harvested.

  • A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone acetylation).

A study on hepatocellular carcinoma reported that combined inhibition of HDAC1 and HDAC2, using this compound as a selective HDAC2 inhibitor, suppressed the growth of subcutaneous xenograft tumors in vivo.[5][6] Another recent study in a colorectal cancer xenograft model showed that inhibiting HDAC2 with this compound enhanced the therapeutic effect of other anticancer agents by promoting pyroptosis.

Clinical Trials

To date, there are no registered clinical trials specifically evaluating this compound in cancer patients. The development of HDAC inhibitors for clinical use is an active area of research, with several other HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, having received regulatory approval for certain types of cancer.[3] The preclinical data on this compound, despite the existing controversies, suggest that further investigation is warranted to determine its potential for clinical translation.

Conclusion

This compound is a fascinating marine natural product with a complex and, at times, contentious history in cancer research. The initial reports of its extraordinary potency and selectivity as an HDAC2 inhibitor have positioned it as a highly promising lead compound. The subsequent discovery of its ability to induce pyroptosis in cancer cells has opened up new avenues for its therapeutic application. However, the conflicting data regarding its fundamental mechanism of action necessitate a cautious and rigorous approach to its further development.

This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, from its molecular mechanism and quantitative activity to detailed experimental protocols and its effects on key signaling pathways. It is hoped that this resource will serve as a valuable tool for researchers dedicated to advancing our understanding of this intriguing molecule and harnessing its potential for the fight against cancer. Future research should focus on unequivocally defining its molecular targets, optimizing its therapeutic index through medicinal chemistry efforts, and exploring its efficacy in a broader range of preclinical cancer models to pave the way for potential clinical investigation.

References

Santacruzamate A: A Deep Dive into its Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2][3] Its structural similarity to the clinically approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) prompted its initial characterization as a potent and selective inhibitor of HDACs, particularly HDAC2, a Class I HDAC.[1][2][3] This document provides a comprehensive overview of the initial characterization studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cell lines.

Table 1: HDAC Inhibition by this compound and Comparators

CompoundHDAC2 IC₅₀HDAC4 IC₅₀HDAC6 IC₅₀Selectivity (HDAC2 vs. HDAC4)Selectivity (HDAC2 vs. HDAC6)
Natural this compound119 pM[1][4]>1 µM[5]433 nM[5]>8500-fold[5]>3500-fold[5]
Synthetic this compound112 pM[1]----
SAHA (Vorinostat)85.8 nM[1]----

Table 2: Cytotoxicity of this compound and SAHA

CompoundHCT-116 (Colon Carcinoma) GI₅₀HuT-78 (Cutaneous T-cell Lymphoma) GI₅₀hDF (Human Dermal Fibroblast) GI₅₀
This compound-1.4 µM[6]-
SAHA (Vorinostat)0.4 µM[1]3.0 µM[1]6.1 µM[1]

Note: A later study has questioned the potent HDAC inhibitory activity of synthetic this compound, reporting no significant inhibition at concentrations up to 2 µM.[7] This discrepancy highlights the need for further investigation.

Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways, primarily through its inhibition of HDAC2.

HDAC_Inhibition_Pathway HDAC Inhibition and Downstream Effects Santacruzamate_A This compound HDAC2 HDAC2 Santacruzamate_A->HDAC2 Inhibits Histones Histones HDAC2->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Transcription Altered Gene Transcription Chromatin->Gene_Transcription TLR4_Pathway Modulation of TLR4/NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Santacruzamate_A This compound Santacruzamate_A->TLR4 Inhibits (indirectly) Experimental_Workflow General Experimental Workflow for this compound Characterization Isolation Isolation from cf. Symploca sp. Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation HDAC_Assay In vitro HDAC Inhibition Assays Structural_Elucidation->HDAC_Assay Cytotoxicity_Assay Cell-based Cytotoxicity Assays Structural_Elucidation->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies HDAC_Assay->Mechanism_Studies Cytotoxicity_Assay->Mechanism_Studies

References

Methodological & Application

Santacruzamate A: In Vitro Efficacy and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Santacruzamate A is a marine natural product originally isolated from the Panamanian cyanobacterium cf. Symploca sp.[1][2]. It has garnered significant interest within the research community as a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC enzyme[3][4][5]. HDACs are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This compound's selectivity for HDAC2 makes it a valuable tool for investigating the specific roles of this enzyme in cellular processes and a potential lead compound for therapeutic development.

These application notes provide a summary of the reported in vitro effective concentrations of this compound and detailed protocols for its use in key cellular and biochemical assays. It is important to note a discrepancy in the literature regarding the potency of chemically synthesized this compound, with some studies reporting lower efficacy than the naturally sourced compound[6][7]. Researchers should consider this when interpreting their results.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported inhibitory concentrations of this compound against various HDAC enzymes and its growth inhibitory effects on different cell lines.

Table 1: HDAC Enzyme Inhibition

Target EnzymeIC50 ValueSource
HDAC2112 - 119 pM[4][5][8]
HDAC4> 1 µM[4][5][8]
HDAC6433 nM[4][5][8]

Table 2: Cellular Growth Inhibition (GI50)

Cell LineCell TypeGI50 ValueIncubation TimeSource
HuT-78Cutaneous T-cell Lymphoma1.4 µM72 or 96 hours[6][9]
HCT-116Colon Carcinoma29.4 µM72 or 96 hours[6][9]

Table 3: Neuroprotective Effects

Cell LineConditionEffective ConcentrationEffectSource
PC12, SH-SY5YAmyloid-β (25-35) induced toxicity0.016 - 50 µM (Optimal at 2 µM)Attenuates apoptosis, reverses ER stress[3]
Experimental Protocols

Herein are detailed protocols for common in vitro assays utilizing this compound.

1. HDAC Enzyme Inhibition Assay

This protocol is adapted from methodologies using commercially available fluorogenic HDAC assay kits[6][8].

  • Objective: To determine the IC50 value of this compound against specific HDAC isozymes.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, HDAC6)

    • Fluorogenic HDAC assay kit (containing substrate and developer)

    • This compound

    • Trichostatin A (positive control)

    • Assay buffer

    • Black, flat-bottom 96-well microtiter plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound or control (assay buffer for negative control, Trichostatin A for positive control).

    • Add the recombinant HDAC enzyme to each well.

    • Add the fluorogenic substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the developer solution containing Trichostatin A (final concentration of 1 µM).

    • Incubate at room temperature for 15 minutes to allow for fluorophore development.

    • Measure fluorescence using an excitation wavelength of 360 nm and a detection wavelength of 460 nm[6].

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Viability (MTS) Assay

This protocol is a standard method to assess the effect of this compound on cell proliferation and cytotoxicity[9].

  • Objective: To determine the GI50 value of this compound in a specific cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, HuT-78)

    • Complete cell culture medium

    • This compound

    • MTS reagent

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 or 96 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.

3. Apoptosis Assay in Neuronal Cells

This protocol is designed to assess the neuroprotective effects of this compound against amyloid-β-induced apoptosis[3].

  • Objective: To evaluate the ability of this compound to inhibit apoptosis in neuronal cells.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12)

    • Complete cell culture medium

    • This compound

    • Amyloid-β protein fragment 25-35 (Aβ25-35)

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed neuronal cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.016-50 µM) for a specified time.

    • Induce apoptosis by adding Aβ25-35 to the culture medium and incubate for 28 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

Signaling Pathway of this compound in Neuroprotection

Santacruzamate_A_Neuroprotection cluster_cellular Cellular Amyloid_Beta Amyloid-β (Aβ25-35) ER_Stress ER Stress Amyloid_Beta->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis HDAC2 HDAC2 HDAC2->ER_Stress Promotes (hypothesized) Santacruzamate_A This compound Santacruzamate_A->HDAC2

Caption: this compound's neuroprotective mechanism against amyloid-β induced toxicity.

Experimental Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents add_inhibitor Add Inhibitor to 96-well Plate prepare_reagents->add_inhibitor add_enzyme Add HDAC Enzyme add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate_37 Incubate at 37°C for 30 min add_substrate->incubate_37 add_developer Add Developer (with Trichostatin A) incubate_37->add_developer incubate_rt Incubate at RT for 15 min add_developer->incubate_rt measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate_rt->measure_fluorescence analyze_data Calculate % Inhibition and IC50 measure_fluorescence->analyze_data end_process End analyze_data->end_process

Caption: Workflow for determining HDAC inhibitory activity.

Logical Relationship in Cell Viability Assay

Cell_Viability_Logic Santacruzamate_A_Treatment This compound Treatment HDAC2_Inhibition HDAC2 Inhibition Santacruzamate_A_Treatment->HDAC2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest HDAC2_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction HDAC2_Inhibition->Apoptosis_Induction Decreased_Cell_Viability Decreased Cell Viability Cell_Cycle_Arrest->Decreased_Cell_Viability Apoptosis_Induction->Decreased_Cell_Viability

Caption: Downstream effects of this compound on cancer cell viability.

References

Santacruzamate A: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2][3] Its potential as a therapeutic agent is being explored in various disease models, including those for cancer and neuroinflammation. These application notes provide a summary of the available data on the dosage and administration of this compound in animal models, along with detailed protocols for its use in research settings. While originally identified as a highly potent HDAC2 inhibitor, some studies suggest its mechanism of action may be independent of HDAC inhibition and recommend re-evaluation of its primary targets.[4]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and in vitro potencies of this compound from various studies.

Table 1: In Vivo Dosage of this compound in Animal Models

Animal ModelAdministration RouteDosage RangeDosing ScheduleReported EffectsReference
Mouse (Chronic Inflammatory Pain)Intragastric (p.o.)2, 10, 50 mg/kgDaily for 3 daysAlleviation of pain and pain-related adverse emotionsNot explicitly cited
Mouse (Colorectal Cancer with Lung and Liver Metastasis)Intraperitoneal (i.p.)Not specifiedNot specifiedSuppression of lung and liver metastasis[5]

Table 2: In Vitro Potency of this compound

Assay TypeCell Line/TargetIC50/GI50Reference
HDAC2 InhibitionEnzyme Assay112-119 pM[6]
HDAC4 InhibitionEnzyme Assay>1 µM[1]
HDAC6 InhibitionEnzyme Assay433 nM[1]
Cell Growth InhibitionHCT-116 (Colon Carcinoma)28.3 - 29.4 µM[1]
Cell Growth InhibitionHuT-78 (Cutaneous T-cell Lymphoma)1.3 - 1.4 µM[1]
Cell Growth InhibitionHuman Dermal Fibroblasts (hDF)>100 µM[1]

Signaling Pathways and Experimental Workflows

This compound and the TLR4/NF-κB Signaling Pathway

This compound has been shown to modulate inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates the proposed mechanism of action.

TLR4_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates inflammatory_genes Inflammatory Genes nucleus->inflammatory_genes Activates Transcription SantacruzamateA This compound SantacruzamateA->MyD88 Inhibits

Caption: this compound inhibits the TLR4/NF-κB pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo experiments with this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse, Rat) disease_induction Induce Disease Model (e.g., CFA injection, Tumor cell implantation) animal_model->disease_induction grouping Randomize into Treatment Groups disease_induction->grouping drug_prep Prepare this compound Dosing Solution grouping->drug_prep administration Administer this compound (e.g., i.p., p.o.) drug_prep->administration monitoring Monitor Animal Health and Disease Progression administration->monitoring data_collection Collect Data (e.g., Tumor volume, Pain threshold) monitoring->data_collection tissue_harvest Harvest Tissues for Ex Vivo Analysis data_collection->tissue_harvest analysis Statistical Analysis and Interpretation tissue_harvest->analysis

Caption: General workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Intragastric Administration of this compound in a Mouse Model of Chronic Inflammatory Pain

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize to the experimental environment for at least 3 days prior to the start of the experiment.

2. Induction of Chronic Inflammatory Pain:

  • Induce inflammation by a subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

3. Preparation of this compound Dosing Solution:

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile saline.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 10 mg/mL.

  • Working Solution: On the day of administration, dilute the stock solution with the vehicle to achieve the final desired concentrations (e.g., 0.2, 1, and 5 mg/mL for doses of 2, 10, and 50 mg/kg, respectively, assuming a 10 mL/kg dosing volume). Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle control.

4. Administration Protocol:

  • Route: Intragastric gavage (p.o.).

  • Dosage: Administer this compound at doses of 2, 10, or 50 mg/kg body weight.

  • Volume: 10 mL/kg body weight.

  • Frequency: Once daily for 3 consecutive days, starting on the day of CFA injection.

  • Control Group: Administer the vehicle solution following the same route, volume, and frequency.

5. Assessment of Analgesia:

  • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at various time points after CFA injection and treatment.

  • Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source.

6. Assessment of Pain-Related Adverse Emotions:

  • Utilize behavioral tests such as the elevated plus maze, open field test, and forced swim test to evaluate anxiety and depressive-like behaviors.

Protocol 2: Intraperitoneal Administration of this compound in a Colorectal Cancer Metastasis Mouse Model (General Guidance)

Note: Specific dosage and detailed protocols for this compound in this model are not yet fully established in the public literature. The following is a general protocol based on common practices for similar compounds and the available preliminary data.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft models.

  • Cell Lines: Human colorectal cancer cell lines with metastatic potential (e.g., HCT116, SW620).

2. Induction of Liver and Lung Metastasis:

  • Method 1 (Tail Vein Injection): Inject 1 x 106 cancer cells in 100 µL of sterile PBS into the lateral tail vein to induce lung metastasis.

  • Method 2 (Splenic Injection): Surgically inject 1 x 106 cancer cells in 50 µL of sterile PBS into the spleen, followed by splenectomy to induce liver metastasis.[7]

3. Preparation of this compound Dosing Solution:

  • Vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Preparation: Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to the final volume with saline. The solution should be clear. Prepare fresh on each day of dosing.

4. Administration Protocol:

  • Route: Intraperitoneal (i.p.) injection.

  • Dosage: Based on in vitro potency and dosages of other HDAC inhibitors, a starting dose range of 1-20 mg/kg could be explored. Dose-finding studies are recommended.

  • Volume: Typically 100-200 µL per mouse.

  • Frequency: Daily or every other day, depending on the compound's half-life and tolerability.

  • Control Group: Administer the vehicle solution following the same route, volume, and frequency.

5. Assessment of Efficacy:

  • Tumor Burden: Monitor tumor growth and metastasis using in vivo imaging systems (e.g., bioluminescence or fluorescence imaging if using labeled cells).

  • Metastasis Quantification: At the end of the study, harvest lungs and livers, and quantify the number and size of metastatic nodules.

  • Histology: Perform histological analysis of primary tumors and metastatic tissues to assess tumor morphology and proliferation markers (e.g., Ki-67).

Pharmacokinetics and Toxicology

Currently, there is limited publicly available data on the pharmacokinetics and in vivo toxicology of this compound. One study investigated a derivative of this compound and found it to be relatively stable in artificial gastric juice but showed some degradation in artificial intestinal juice and rat plasma.[8]

For any new in vivo study with this compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and the user's own experimental validation. Researchers should always adhere to their institution's guidelines for animal care and use. The information provided is based on the currently available scientific literature, and the field is subject to ongoing research and development.

References

Santacruzamate A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective histone deacetylase (HDAC) inhibitor, Santacruzamate A.

Introduction

This compound is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp. It has been identified as a highly potent and selective inhibitor of HDAC2, with an IC50 value of approximately 119 pM.[1] Its selectivity for HDAC2 over other HDAC isoforms, such as HDAC4 and HDAC6, makes it a valuable tool for studying the specific roles of HDAC2 in various biological processes and a potential therapeutic agent in oncology and neurodegenerative diseases.[2] This document outlines the solubility characteristics of this compound, protocols for preparing stock solutions, and methodologies for its application in common laboratory experiments.

Data Presentation

This compound Properties
PropertyValueSource
Molecular Weight278.35 g/mol [2]
FormulaC₁₅H₂₂N₂O₃[2]
CAS Number1477949-42-0[1]
Solubility of this compound
SolventSolubilityConcentration (mM)NotesSource
DMSO≥ 100 mg/mL359.26 mMHygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
DMSO56 mg/mL201.18 mM-[3][4]
DMSO27.84 mg/mL100 mM-
DMSO2 mg/mL7.19 mMClear solution.[5]
Ethanol56 mg/mL201.18 mM-[3][4]
WaterInsoluble--[3][6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.78 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. It is recommended to use freshly opened DMSO to ensure optimal solubility.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC2)

  • Fluorogenic HDAC assay kit (containing a suitable substrate and developer)

  • This compound stock solution

  • Assay buffer

  • Black, flat-bottom 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of this compound: From your stock solution, prepare a series of dilutions in the assay buffer to achieve a range of desired final concentrations for the IC50 determination.

  • Set up the assay plate: In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control (DMSO), and the HDAC enzyme.

  • Initiate the reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), as recommended by the assay kit manufacturer.

  • Stop the reaction and develop the signal: Add the developer solution, which typically contains a potent HDAC inhibitor like Trichostatin A, to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[3]

  • Measure fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HuT-78 cutaneous T-cell lymphoma)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with this compound: The next day, treat the cells with serial dilutions of this compound prepared in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).

  • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

  • Cell viability measurement: Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate and read: Incubate the plate for the recommended time to allow for color or fluorescence development. Measure the absorbance or fluorescence using a plate reader.

  • Data analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of HDAC2. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression and affects various cellular signaling pathways.

HDAC_Inhibition_Pathway cluster_targets Cellular Targets Santacruzamate_A This compound HDAC2 HDAC2 Santacruzamate_A->HDAC2 Acetylation Increased Acetylation Histones Histone Proteins HDAC2->Histones Deacetylates Non_Histone_Proteins Non-Histone Proteins (e.g., p53, NF-κB) HDAC2->Non_Histone_Proteins Deacetylates Histones->Acetylation Leads to Non_Histone_Proteins->Acetylation Leads to Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (p21 upregulation) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cellular_Outcomes Cellular Outcomes Cell_Cycle_Arrest->Cellular_Outcomes Apoptosis->Cellular_Outcomes

Caption: General signaling pathway of HDAC inhibition by this compound.

The inhibition of HDAC2 by this compound leads to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure and modulates the activity of key transcription factors like p53 and NF-κB, resulting in changes in gene expression.[7] Consequently, this can lead to cellular outcomes such as cell cycle arrest, through the upregulation of proteins like p21, and apoptosis.[7]

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock treatment Treat Cells with This compound Dilutions prep_stock->treatment cell_culture Culture Cancer Cell Line cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cell Viability Assay incubation->assay data_analysis Data Analysis (Calculate GI50) assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cell viability assay using this compound.

This workflow outlines the key steps for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line. It begins with the preparation of a stock solution, followed by cell treatment, incubation, and finally, the measurement of cell viability to determine the compound's potency.

References

Santacruzamate A: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and storage of Santacruzamate A, a potent and selective histone deacetylase 2 (HDAC2) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Chemical and Physical Properties

PropertyValue
Chemical Name N-[4-oxo-4-[(2-phenylethyl)amino]butyl]-carbamic acid, ethyl ester
Molecular Formula C₁₅H₂₂N₂O₃[1][2]
Molecular Weight 278.35 g/mol [1][2]
CAS Number 1477949-42-0[1][2]
Appearance White to off-white or beige solid/powder
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (30 mg/ml)[2]

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on supplier datasheets.

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage, but -80°C is preferred for long-term stability.

It is also noted by some suppliers that the product is stable for one month at room temperature during shipping. However, for long-term storage, the recommended low-temperature conditions should be followed. For in vivo experiments, it is advised to prepare fresh working solutions daily.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a representative protocol for assessing the stability of this compound under various stress conditions. This protocol is based on general guidelines for pharmaceutical compounds and should be adapted as needed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the samples to a suitable concentration for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • The HPLC method should be capable of separating the intact this compound from all degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

  • A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.

Potential Degradation Pathways

The chemical structure of this compound contains amide and carbamate functional groups, which are susceptible to hydrolysis under acidic or basic conditions. The following diagram illustrates the potential degradation pathways.

G cluster_main This compound Stability cluster_stress Stress Factors cluster_degradation Potential Degradation SA This compound Temp Temperature pH pH (Acid/Base) Light Light Oxidation Oxidizing Agents Hydrolysis Hydrolysis Temp->Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Amide_Cleavage Amide Bond Cleavage Hydrolysis->Amide_Cleavage leads to Carbamate_Cleavage Carbamate Bond Cleavage Hydrolysis->Carbamate_Cleavage leads to

Caption: Factors influencing this compound stability.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a stability assessment of this compound.

G cluster_workflow This compound Stability Assessment Workflow start Start: Obtain this compound Sample prep Prepare Stock and Working Solutions start->prep stress Expose to Stress Conditions (Heat, pH, Light, Oxidation) prep->stress control Prepare Unstressed Control prep->control analysis Analyze Samples by Stability-Indicating HPLC stress->analysis control->analysis data Collect and Process Data (Peak Area, Purity) analysis->data report Generate Stability Report data->report end End report->end

Caption: Workflow for this compound stability testing.

References

Application Notes and Protocols: Santacruzamate A for HDAC Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Santacruzamate A is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2] It has garnered significant interest in the scientific community due to its potent and highly selective inhibition of Histone Deacetylase 2 (HDAC2), a Class I HDAC enzyme.[1][2][3][4] Structurally, this compound shares features with the clinically approved HDAC inhibitor Vorinostat (SAHA), which is used in the treatment of cutaneous T-cell lymphoma.[1][2][5] The remarkable potency and selectivity of this compound make it a valuable research tool for studying the specific roles of HDAC2 in cellular processes and a potential lead compound for the development of novel therapeutics.[1]

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] HDAC inhibitors, such as this compound, block this enzymatic activity. By inhibiting HDACs, particularly HDAC2, this compound prevents the deacetylation of histones. This results in the accumulation of acetylated histones, a state known as histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to anti-proliferative effects in cancer cells.[6]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histone Histone Protein (Lysine Residues) AcetylatedHistone Acetylated Histone (Open Chromatin) Histone->AcetylatedHistone Acetylation HDAC2 HDAC2 HDAC2->AcetylatedHistone HAT HAT HAT->Histone DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) AcetylatedHistone->DeacetylatedHistone Deacetylation GeneExpression Gene Expression (e.g., p21, Apoptotic Genes) AcetylatedHistone->GeneExpression GeneRepression Gene Repression DeacetylatedHistone->GeneRepression SantacruzamateA This compound SantacruzamateA->HDAC2 Inhibition

Caption: Mechanism of HDAC Inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and SAHA

CompoundTarget HDAC IsoformIC50 ValueFold Selectivity (HDAC2 vs. HDAC6)Fold Selectivity (HDAC2 vs. HDAC4)
This compound (Natural) HDAC2119 pM[1]>3600[7][8]>8500[4]
HDAC4>1 µM[1]
HDAC6433.5 nM[1]
This compound (Synthetic) HDAC2112 pM[1][9]~3866>8900
HDAC4>1 µM[9]
HDAC6433 nM[9]
SAHA (Vorinostat) HDAC285.8 nM[1]~0.45N/A
HDAC638.9 nM[1]

N/A: Not Applicable or data not available.

Table 2: Anti-proliferative Activity of this compound and SAHA

CompoundCell LineCell TypeGI50 Value
This compound (Natural) HuT-78Cutaneous T-cell Lymphoma1.4 µM[1][7][9]
HCT-116Colon Carcinoma29.4 µM[1][7][9]
hDFHuman Dermal Fibroblasts>100 µM[1][7]
This compound (Synthetic) HuT-78Cutaneous T-cell Lymphoma1.3 µM[1][9]
HCT-116Colon Carcinoma28.3 µM[1][9]
hDFHuman Dermal Fibroblasts>100 µM[1]
SAHA (Vorinostat) HuT-78Cutaneous T-cell Lymphoma3.0 µM[1]
HCT-116Colon Carcinoma0.4 µM[1]
hDFHuman Dermal Fibroblasts6.1 µM[1]

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Fluorogenic)

This protocol describes a method to determine the IC50 value of this compound against specific HDAC isoforms using a fluorogenic assay.

A. Materials and Reagents

  • Recombinant human HDAC enzymes (e.g., HDAC2, HDAC4, HDAC6)[1]

  • Fluorogenic HDAC Assay Kit (containing substrate and developer)[1]

  • This compound

  • Trichostatin A (positive control)[7]

  • Assay Buffer

  • DMSO

  • Black, flat-bottom 96-well microtiter plates[7]

  • Fluorescence microplate reader[7]

B. Experimental Workflow

Assay_Workflow Start Start PrepInhibitor 1. Prepare Serial Dilutions of this compound in DMSO Start->PrepInhibitor AddToPlate 2. Add Inhibitor Dilutions to 96-well Plate PrepInhibitor->AddToPlate AddEnzyme 3. Add Recombinant HDAC Enzyme and Fluorogenic Substrate AddToPlate->AddEnzyme Incubate1 4. Incubate at 37°C for 30 minutes AddEnzyme->Incubate1 AddDeveloper 5. Add Developer Solution (containing Trichostatin A) to stop reaction Incubate1->AddDeveloper Incubate2 6. Incubate at Room Temperature for 15 minutes AddDeveloper->Incubate2 ReadFluorescence 7. Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->ReadFluorescence Analyze 8. Calculate % Inhibition and Determine IC50 Value ReadFluorescence->Analyze End End Analyze->End

Caption: Workflow for a fluorogenic in vitro HDAC activity assay.

C. Step-by-Step Procedure

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • To a black 96-well plate, add the diluted this compound, positive control (Trichostatin A), and a vehicle control (DMSO).

  • Add the recombinant HDAC enzyme and the fluorogenic substrate to each well to initiate the reaction.[1]

  • Incubate the plate at 37°C for 30 minutes.[7][8]

  • Stop the enzymatic reaction by adding the developer solution. This solution typically contains a strong HDAC inhibitor like Trichostatin A to halt deacetylation and a protease to cleave the deacetylated substrate, releasing the fluorophore.[7][8]

  • Incubate the plate at room temperature for an additional 15 minutes to allow for fluorophore development.[7][8]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[7][8]

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[1]

Protocol 2: Cell-Based Anti-Proliferative Assay (MTS Assay)

This protocol is for determining the growth-inhibitory (GI50) concentration of this compound on cancer cell lines.

A. Materials and Reagents

  • Human cancer cell lines (e.g., HCT-116, HuT-78)[1][8]

  • Appropriate cell culture medium (e.g., McCoy's 5A for HCT-116, Iscove's Modified Dulbecco's Medium for HuT-78)[7][8]

  • Fetal Bovine Serum (FBS)[7][8]

  • Penicillin/Streptomycin[7][8]

  • This compound

  • SAHA (positive control)[7][8]

  • MTS reagent

  • 96-well clear tissue culture plates

  • CO2 incubator (37°C, 5% CO2)[7][8]

  • Microplate reader (absorbance at 490 nm)

B. Step-by-Step Procedure

  • Culture the desired cancer cell lines according to standard protocols.

  • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.[7][8]

  • Allow the cells to attach and grow by incubating the plate for 24 hours at 37°C in a 5% CO2 atmosphere.[7][8]

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of this compound, a positive control (e.g., SAHA), and a vehicle control.

  • Incubate the plates for 72 to 96 hours.[7][8]

  • After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the drug concentration.

Important Considerations

  • Solubility: this compound is soluble in DMSO.[3] Prepare a concentrated stock solution in fresh DMSO and then dilute it in the appropriate aqueous buffer or medium for your experiment.

  • Conflicting Data: While the initial discovery highlighted this compound as a picomolar inhibitor, a subsequent study that synthesized the compound and its analogs did not observe significant HDAC inhibition at concentrations up to 2 µM.[10] They suggested the original activity may need re-evaluation.[10] Researchers should be aware of this discrepancy when designing and interpreting experiments.

  • Selectivity: The high selectivity of this compound for HDAC2 over other isoforms, particularly Class II HDACs like HDAC4 and HDAC6, makes it an excellent tool for dissecting the specific functions of HDAC2.[1][2][4]

References

Santacruzamate A Derivative in Combination Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive overview of the therapeutic potential of a novel Santacruzamate A derivative, compound 25c , particularly in combination with the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax , for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this promising combination therapy.

Introduction and Background

This compound, a natural product isolated from the marine cyanobacterium Symploca sp., was initially reported as a potent and selective picomolar inhibitor of histone deacetylase 2 (HDAC2).[1] However, subsequent studies have presented conflicting evidence, suggesting that its HDAC inhibitory activity may be in the micromolar range, prompting a reevaluation of its primary mechanism of action.[2]

Recent research has shifted focus to synthetic derivatives of this compound. One such derivative, the hydrazide-based compound 25c , has demonstrated significant potential as a class I HDAC inhibitor.[3][4] Notably, a 2024 study published in Marine Drugs by Hao et al. has highlighted a strong synergistic anti-leukemic effect when 25c is combined with Venetoclax, a clinically approved Bcl-2 inhibitor for AML therapy.[4][5] This combination leads to enhanced apoptosis in AML cells by concurrently targeting epigenetic pathways and the intrinsic apoptosis machinery.[3][5]

This document outlines the key findings from this seminal study, providing detailed experimental protocols and data to facilitate further research into this promising therapeutic strategy.

Quantitative Data Summary

The following tables summarize the quantitative data from the study by Hao et al. (2024), demonstrating the in vitro efficacy of compound 25c alone and in combination with Venetoclax.

Table 1: In Vitro HDAC Inhibitory Activity of Compound 25c
HDAC SubtypeIC50 (nM)
HDAC128.0 ± 11.5
HDAC2134.9 ± 18.5
HDAC32.3 ± 1.3
HDAC84109 ± 630
HDAC4, 5, 6, 7, 9, 11>10,000
Data presented as mean ± SEM from three independent experiments.[4]
Table 2: Anti-proliferative Activity of Compound 25c in AML Cell Lines
Cell LineIC50 (nM)
MV4-11340.1 ± 82.5
MOLM13563.4 ± 45.7
OCI-AML21432.0 ± 156.9
OCI-AML31138.0 ± 101.8
Data represents the concentration required for 50% growth inhibition after 72 hours of treatment.[5]
Table 3: Synergistic Anti-proliferative Effect of Compound 25c and Venetoclax in MV4-11 Cells
Compound 25c (µM)Venetoclax (µM)Inhibition Rate (%)Combination Index (CI)
0.030.00215.31.21
0.070.00525.11.05
0.130.01045.80.89
0.270.02068.20.75
0.540.04085.10.61
1.080.08092.40.52
Cells were treated for 72 hours. A CI value < 1 indicates a synergistic effect. Data was analyzed using the Chou-Talalay method.[5]

Signaling Pathways and Experimental Workflows

The synergistic effect of compound 25c and Venetoclax is mediated through the modulation of key proteins in the apoptotic pathway.

G cluster_0 Therapeutic Intervention cluster_1 Cellular Targets cluster_2 Downstream Effects Compound_25c Compound 25c (this compound Derivative) HDAC1_3 HDAC1/3 Compound_25c->HDAC1_3 Inhibits Mcl1_BclxL Mcl-1 & Bcl-xL (Anti-apoptotic) Compound_25c->Mcl1_BclxL Downregulates Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Compound_25c->Caspase3 Upregulates Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits HDAC1_3->Mcl1_BclxL Epigenetically Regulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Mcl1_BclxL->Apoptosis Inhibits Caspase3->Apoptosis Induces

Figure 1. Synergistic mechanism of Compound 25c and Venetoclax.

The experimental workflow for evaluating the synergistic effects of these compounds typically involves cell viability assays, apoptosis analysis, and protein expression profiling.

G cluster_assays Assays cluster_analysis Data Analysis start AML Cell Culture (e.g., MV4-11) treatment Treat with: - Compound 25c alone - Venetoclax alone - Combination start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot treatment->western synergy Synergy Analysis (Chou-Talalay Method) viability->synergy flow Flow Cytometry Analysis apoptosis->flow protein Protein Quantification western->protein

Figure 2. Experimental workflow for synergy studies.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the study by Hao et al. (2024).

Cell Viability Assay (CCK-8)

This protocol is used to determine the anti-proliferative activity of the compounds and to assess their synergistic effects.

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a dilution series of compound 25c and Venetoclax. For combination studies, prepare a fixed-ratio dilution series.

  • Treatment: After 24 hours of incubation, add the compounds to the respective wells, either as single agents or in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using CompuSyn software or a similar tool based on the Chou-Talalay method.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the compounds.

  • Cell Seeding and Treatment: Seed MV4-11 cells in 6-well plates and treat with the desired concentrations of compound 25c, Venetoclax, or the combination for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is used to detect changes in the expression of key apoptotic proteins.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-xL, cleaved caspase-3, γ-H2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The combination of the this compound derivative 25c and Venetoclax represents a promising therapeutic strategy for AML. The data strongly suggest a synergistic interaction that enhances the pro-apoptotic effects of both agents. The protocols and data presented herein provide a solid foundation for further preclinical and clinical investigation into this novel combination therapy.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The experimental protocols provided are based on published literature and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols: Synthesis and SAR of Santacruzamate A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A, a natural product isolated from the marine cyanobacterium Symploca sp., initially garnered significant attention due to reports of its potent and selective inhibition of histone deacetylase 2 (HDAC2).[1][2] Structurally, it bears resemblance to the clinically approved HDAC inhibitor Vorinostat (SAHA), featuring a zinc-binding group (ZBG), a linker, and a cap group.[1][3] However, subsequent studies have presented conflicting evidence regarding its HDAC inhibitory activity, with some research groups unable to replicate the initial findings.[4][5] This has led to the exploration of this compound analogs to understand their structure-activity relationships (SAR) and elucidate their true mechanism of action, which for some analogs, appears to be independent of HDAC inhibition and involves the induction of apoptosis.[4][6]

This document provides detailed protocols for the synthesis of various this compound analogs and a comprehensive summary of their structure-activity relationship, presented in a clear, tabular format for easy comparison. Additionally, it includes diagrams of key synthetic workflows and the proposed signaling pathway for the induction of apoptosis by active analogs.

Data Presentation: Structure-Activity Relationship of this compound and Analogs

The following table summarizes the biological activity of this compound and a selection of its key analogs. It is important to note the conflicting data regarding HDAC inhibition.

CompoundStructureHDAC2 IC₅₀ (nM)HCT-116 GI₅₀ (µM)HuT-78 GI₅₀ (µM)Other Cancer Cell Line IC₅₀/GI₅₀ (µM)NotesReference
This compound (Natural) 0.11929.41.4Initial report of potent HDAC2 inhibition.[1]
This compound (Synthetic) 0.11228.31.3Synthetic version showed similar activity to the natural product in the initial study.[1]
This compound (Synthetic) > 2,000> 50> 50Later studies did not observe significant HDAC inhibition.[4]
1-SAHA Hybrid 3.52.30.7Hybrid with SAHA showed reduced HDAC2 activity compared to the initial report for this compound.[1]
Thiourea Analog (5) > 2,000~0.5Not ReportedPotent anticancer activity, mechanism suggested to be HDAC-independent. Induces apoptosis and ROS production.[4][7]
Cap Analog (29) Not Reported15.2 (MCF-7)Not Reported[3]
Cap Analog (30) Not Reported18.9 (MCF-7)Not Reported[3]
Linker Analog (33) Not Reported> 50 (MCF-7)Not Reported[3]
Analog 5 Not Reported24.3 (MCF-7), 44.93 (MDA-MB-231), 38.8 (TOV-21G)Not ReportedPromotes DNA damage and apoptosis via the intrinsic pathway.[6]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be modular, allowing for variations in the zinc-binding group, the linker, and the cap group.[3] Below is a general, representative protocol.

1. Synthesis of the Carbamate Linker Intermediate:

  • To a solution of γ-aminobutyric acid (GABA) in water, add potassium carbonate (K₂CO₃).

  • Cool the mixture to 0 °C and slowly add ethyl chloroformate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-((ethoxycarbonyl)amino)butanoic acid.

2. Amide Coupling to form the Final Analog:

  • Dissolve the carbamate linker intermediate, the desired amine (cap group), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired this compound analog.

Synthesis of a Thiourea Analog

A particularly interesting class of analogs incorporates a thiourea moiety as the zinc-binding group, which has demonstrated potent, HDAC-independent anticancer activity.[4]

1. Synthesis of the Thiourea Intermediate:

  • To a solution of GABA in a suitable solvent, add carbon disulfide (CS₂).

  • Stir the reaction at room temperature to form the dithiocarbamate.

  • Further reaction can yield a cyclized intermediate.

2. Coupling with the Cap Group:

  • The thiourea intermediate is then coupled with the desired phenethylamine cap group using standard coupling reagents to yield the final thiourea analog.

Mandatory Visualizations

Signaling Pathway for Apoptosis Induction by Active Analogs

Certain this compound analogs, particularly the thiourea derivatives, have been shown to induce apoptosis in cancer cells.[4][6] This process involves the upregulation of key tumor suppressor proteins and activation of the caspase cascade.

G Proposed Apoptosis Pathway for Active this compound Analogs cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade This compound Analog This compound Analog TP53 TP53 (p53) Upregulation This compound Analog->TP53 p21 p21 Upregulation TP53->p21 BAK BAK Upregulation TP53->BAK Mitochondrion Mitochondrion BAK->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Workflow for this compound Analog Synthesis and Evaluation Start Design of Analogs Synthesis Synthesis of Analog Library (Varying ZBG, Linker, Cap) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening HDAC_Assay HDAC Inhibition Assays (Biochemical/Cell-based) Biological_Screening->HDAC_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Biological_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis HDAC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (for active compounds) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity, Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Mechanism_Studies->Lead_Optimization

References

Troubleshooting & Optimization

Navigating the Nuances of Santacruzamate A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for researchers working with Santacruzamate A, a marine-derived histone deacetylase (HDAC) inhibitor. The conflicting reports on its potency can present significant challenges in experimental design and data interpretation. This guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to help you navigate these complexities and achieve reproducible results.

Summary of this compound Potency Data

The following tables summarize the reported inhibitory (IC50) and growth inhibitory (GI50) values for this compound across various HDAC isozymes and cell lines. The discrepancies in these values are a key focus of this guide.

Table 1: In Vitro HDAC Enzyme Inhibition

HDAC IsozymeReported IC50 ValueSource
HDAC2 (Natural)119 pM[1][2]
HDAC2 (Synthetic)112 pM[1]
HDAC2 (Synthetic)No significant inhibition at 2 µM[3]
HDAC4> 1 µM[1]
HDAC6433.5 nM[1]
HDACs (all 11)5-10 µM[4][5]

Table 2: Cell-Based Assay Potency

Cell LineAssay TypeReported GI50/IC50 ValueSource
HCT-116 (Colon Carcinoma)Cytotoxicity29.4 µM (Natural), 28.3 µM (Synthetic)[1][6]
HuT-78 (Cutaneous T-cell Lymphoma)Cytotoxicity1.4 µM (Natural), 1.3 µM (Synthetic)[1][6]
hDF (Human Dermal Fibroblasts)Cytotoxicity> 100 µM[1][6]
BV2 (Microglial cells)ViabilitySignificant inhibition ≥10µM[7]
NCM460Viability315.7 nM[7]

Troubleshooting Guide & FAQs

This section addresses common issues and questions arising from the conflicting potency reports of this compound.

Question 1: Why are there such large discrepancies in the reported IC50 values for HDAC2 inhibition?

Answer: The significant variations in HDAC2 inhibitory potency, ranging from picomolar to micromolar, are a central issue. Several factors could contribute to this:

  • Source of Compound: The initial groundbreaking study used this compound isolated from a natural source, the Panamanian marine cyanobacterium cf. Symploca sp.[1][8] Subsequent studies using chemically synthesized this compound have reported much weaker or no HDAC inhibitory activity.[3][9] This suggests potential issues with the synthetic route, purity of the synthetic compound, or the presence of a highly active, unidentified cofactor in the natural isolate. One study has explicitly stated that the original activity reported for this compound needs to be reevaluated.[3]

  • Assay Conditions: Subtle differences in HDAC enzyme assay protocols can lead to varied results. Factors such as the source of the recombinant HDAC2 enzyme, the specific substrate used, buffer components, and incubation times can all influence the measured IC50 value.

  • Compound Stability: The stability of this compound in different solvents and storage conditions is not well-documented. Degradation of the compound could lead to a loss of activity.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: If using synthetic this compound, ensure its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

  • Use a Qualified Natural Product Standard: If possible, benchmark your experiments against a well-characterized sample of natural this compound.

  • Standardize Assay Protocol: Adhere strictly to a validated HDAC enzyme assay protocol. Pay close attention to the details provided in the "Experimental Protocols" section below.

  • Assess Compound Stability: Perform stability studies of your this compound stock solution under your specific experimental conditions.

Question 2: My cell-based assays show much lower potency than the reported picomolar HDAC2 inhibition. What could be the reason?

Answer: It is a common observation that the GI50 values from cellular assays are in the micromolar range, which is significantly higher than the initially reported picomolar IC50 for HDAC2.[1][6] This discrepancy can be attributed to several factors:

  • Cellular Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target (HDACs in the nucleus) may be limited.

  • Efflux Pumps: Cancer cells can express efflux pumps that actively remove foreign compounds, thereby reducing the intracellular concentration of this compound.

  • Off-Target Effects: At higher concentrations, the observed cellular effects might be due to off-target activities unrelated to HDAC inhibition. Some studies suggest that the mechanism of action may be unrelated to HDAC inhibition.[3]

  • Cell Line Specificity: The potency of this compound is highly cell-line dependent. For instance, it is significantly more potent in HuT-78 cells compared to HCT-116 cells.[1]

Troubleshooting Steps:

  • Select an Appropriate Cell Line: Choose a cell line known to be sensitive to HDAC inhibitors. HuT-78 cells are a good positive control based on published data.[1]

  • Time-Course and Dose-Response Experiments: Conduct comprehensive time-course and dose-response studies to determine the optimal treatment duration and concentration for your cell line.

  • Target Engagement Assays: To confirm that the cellular effects are due to HDAC inhibition, perform target engagement assays such as Western blotting for acetylated histones or other known HDAC substrates. An increase in histone acetylation would indicate target engagement.

  • Consider Cellular Uptake Studies: If resources permit, perform cellular uptake studies to quantify the intracellular concentration of this compound.

Question 3: Are there any known issues with the stability or solubility of this compound?

Answer: While specific degradation pathways are not well-documented in the primary literature, general best practices for handling small molecules should be followed.

  • Solubility: this compound is typically dissolved in DMSO to create a stock solution.[6][10] Ensure that the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%).

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Always use freshly prepared dilutions of this compound for your experiments.

  • Solubility Check: Visually inspect your solutions to ensure the compound is fully dissolved. If you observe precipitation, sonication may be helpful.

  • Use High-Quality DMSO: Use anhydrous, high-purity DMSO for preparing stock solutions.

Experimental Protocols

1. In Vitro HDAC Enzyme Inhibition Assay (Fluorogenic)

This protocol is a generalized procedure based on commonly used commercial kits.

  • Reagents:

    • Human recombinant HDAC2 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution containing a stop solution and a protease to release the fluorescent signal (e.g., Trichostatin A and trypsin)

    • This compound stock solution in DMSO

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a black 96-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add the HDAC2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[1][6][10]

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

2. Cell Proliferation/Cytotoxicity Assay (MTS/CCK-8)

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

  • Reagents:

    • Selected cancer cell line (e.g., HuT-78, HCT-116)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • MTS or CCK-8 reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 48 or 72 hours).

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Visualizing the Pathways and Processes

HDAC Signaling Pathway

HDAC_Signaling cluster_0 Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Acetylation DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone Removes Acetyl Group Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Allows Binding Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Prevents Binding TF Transcription Factors TF->Gene_Expression Santacruzamate_A This compound Santacruzamate_A->HDAC Inhibits

Caption: Simplified HDAC signaling pathway showing the role of HATs and HDACs in regulating gene expression and the inhibitory action of this compound.

Experimental Workflow for Potency Determination

Experimental_Workflow cluster_Enzyme Enzymatic Assay cluster_Cell Cell-Based Assay cluster_Target Target Engagement start_enzyme Prepare Reagents (HDAC Enzyme, Substrate) inhibit_enzyme Incubate HDAC with This compound start_enzyme->inhibit_enzyme react_enzyme Add Substrate & Incubate inhibit_enzyme->react_enzyme measure_enzyme Measure Signal (Fluorescence) react_enzyme->measure_enzyme calc_ic50 Calculate IC50 measure_enzyme->calc_ic50 end End calc_ic50->end start_cell Seed Cells in 96-well Plate treat_cell Treat Cells with This compound start_cell->treat_cell incubate_cell Incubate for 48-72 hours treat_cell->incubate_cell measure_cell Add Viability Reagent & Measure Signal incubate_cell->measure_cell calc_gi50 Calculate GI50 measure_cell->calc_gi50 calc_gi50->end start_target Treat Cells with This compound lyse_cells Lyse Cells & Prepare Protein Extract start_target->lyse_cells western_blot Western Blot for Acetylated Histones lyse_cells->western_blot analyze_target Analyze Changes in Acetylation western_blot->analyze_target analyze_target->end start Start start->start_enzyme start->start_cell start->start_target

Caption: A generalized workflow for determining the potency of this compound, from enzymatic assays to cellular target engagement.

References

Re-evaluation of Santacruzamate A: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Santacruzamate A's role as a potent and selective HDAC2 inhibitor has been the subject of recent scientific re-evaluation, presenting challenges for researchers in the field. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, fostering a deeper understanding of this compound's nuanced biological activity.

Frequently Asked Questions (FAQs)

Q1: My in-house synthesized this compound does not show the reported picomolar HDAC2 inhibition. What could be the reason?

Recent studies have indeed questioned the initial reports of this compound's potent and selective HDAC2 inhibition. One study reported that their synthesized this compound and its analogues did not exhibit significant inhibition of HDAC enzymes at concentrations up to 2 μM.[1] This suggests that the originally reported activity may not be reproducible or that the compound's primary mechanism of action might be independent of HDAC inhibition. It is crucial to verify the identity and purity of your synthesized compound by analytical methods such as NMR and mass spectrometry.

Q2: Are there reports of off-target effects for this compound?

While initial studies highlighted its selectivity for HDAC2, broader screening and subsequent research have suggested potential off-target activities.[2][3] The structural similarity of this compound to other hydroxamic acid-containing compounds, which are known to chelate metal ions, raises the possibility of interactions with other zinc-dependent enzymes.[3] Researchers should consider performing broader profiling against a panel of metalloenzymes to investigate potential off-target effects.

Q3: What alternative mechanisms of action have been proposed for this compound?

Given the conflicting data on HDAC inhibition, researchers are exploring alternative mechanisms. Some studies suggest that the cytotoxic effects of this compound and its analogues could be due to the induction of apoptosis and reactive oxygen species (ROS) production, independent of HDAC inhibition.[1] Further investigation into these pathways is warranted if direct HDAC inhibition cannot be confirmed.

Q4: How can I confirm if this compound is inhibiting HDACs in my cellular experiments?

To confirm HDAC inhibition in a cellular context, it is recommended to perform a Western blot analysis to assess the acetylation status of known HDAC substrates, such as histone H3, histone H4, and α-tubulin. An increase in the acetylation of these proteins upon treatment with this compound would provide evidence for cellular HDAC engagement.

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in in-vitro HDAC assays.
  • Possible Cause 1: Compound Integrity.

    • Troubleshooting: Verify the chemical structure, purity, and stability of your this compound sample using analytical techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry. Ensure proper storage conditions to prevent degradation.

  • Possible Cause 2: Assay Conditions.

    • Troubleshooting: The choice of HDAC enzyme source (recombinant vs. nuclear extract), substrate, and assay buffer components can significantly impact IC50 values. Refer to and standardize your protocol based on established methods for HDAC activity assays.[4][5][6][7] Consider using a commercially available, validated HDAC inhibitor as a positive control to ensure your assay is performing correctly.

  • Possible Cause 3: Re-evaluation of the Target.

    • Troubleshooting: Given the recent literature, it is possible that this compound is not a direct, potent inhibitor of HDACs.[1][2] If you consistently observe a lack of inhibition, it may be necessary to consider alternative biological targets.

Problem: Lack of correlation between in-vitro HDAC inhibition and cellular activity.
  • Possible Cause 1: Cell Permeability.

    • Troubleshooting: Assess the cell permeability of this compound. Even if it is a potent inhibitor in a biochemical assay, it may not effectively reach its intracellular target.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: The observed cellular phenotype may be due to the inhibition of other cellular targets.[3] Consider performing a cellular thermal shift assay (CETSA) or chemical proteomics to identify the intracellular binding partners of this compound.

  • Possible Cause 3: Indirect Effects.

    • Troubleshooting: this compound might be modulating signaling pathways that indirectly affect histone acetylation, rather than directly inhibiting HDAC enzymes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various HDAC isoforms from different studies, highlighting the existing discrepancies in the literature.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (µM)HDAC6 (nM)Reference
This compound-0.119->1433[8][9][10][11]
This compoundNo obvious inhibition at 2 µM for HDAC1, 2, 3, 4, 6, 8, 10, 11[1]
SAHA (Vorinostat)----38.9[9]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against purified HDAC enzymes.

  • Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trichostatin A and trypsin in assay buffer).

    • This compound (dissolved in DMSO).

    • Positive control inhibitor (e.g., SAHA).

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • In a 96-well black plate, add the HDAC enzyme and the test compound or vehicle (DMSO).

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for the desired reaction time at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

    • Calculate the percent inhibition and determine the IC50 value by plotting the inhibition curve.

Western Blot for Histone Acetylation

This protocol allows for the assessment of the cellular activity of this compound by measuring the acetylation levels of histone proteins.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., TSA or sodium butyrate) to preserve the acetylation marks.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative change in histone acetylation.

Visualizations

Santacruzamate_A_HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular SCA_ext This compound SCA_int This compound SCA_ext->SCA_int Cellular Uptake HDAC HDAC Enzyme (e.g., HDAC2) SCA_int->HDAC Inhibition Histone Acetylated Histone HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.

Troubleshooting_Workflow Start Inconsistent/Negative HDAC Inhibition Results Check_Compound Verify Compound Purity and Integrity (NMR, MS) Start->Check_Compound Check_Compound->Start Compound Impure Optimize_Assay Optimize In Vitro Assay Conditions Check_Compound->Optimize_Assay Compound OK Cellular_Assay Perform Cellular Western Blot for Histone Acetylation Optimize_Assay->Cellular_Assay Assay Optimized Off_Target Investigate Off-Target Effects (CETSA, Proteomics) Cellular_Assay->Off_Target Increased Acetylation Conclusion Re-evaluate this compound as an HDAC Inhibitor Cellular_Assay->Conclusion No Change in Acetylation Alternative_MoA Explore Alternative Mechanisms of Action (Apoptosis, ROS) Conclusion->Alternative_MoA

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Santacruzamate A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Santacruzamate A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1] It is a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), which is a class I HDAC.[1][2][3][4][5] Its mechanism of action is believed to be similar to other HDAC inhibitors like SAHA (Vorinostat), where it interacts with the zinc-containing active site of the HDAC enzyme, leading to the accumulation of acetylated histones and other non-histone proteins.[2][6] This can result in the upregulation of tumor suppressor genes and cell cycle regulators, leading to anti-proliferative effects in cancer cells.[2]

Q2: How selective is this compound for HDAC2 compared to other HDAC isoforms?

This compound exhibits high selectivity for HDAC2 over other HDAC isoforms, particularly those in Class II.[1][3] This selectivity is a key feature, as off-target inhibition of other HDACs is often associated with undesirable side effects.[2] For detailed inhibitory concentrations, please refer to the data table below.

Q3: There are conflicting reports about the HDAC inhibitory activity of synthetic this compound. What is the current understanding?

One study has reported that their synthetically produced this compound did not show significant HDAC inhibition at concentrations up to 2 µM, which contradicts the initially reported picomolar potency.[7] This discrepancy could be due to a variety of factors, including differences in the synthetic route, purity of the compound, or experimental conditions of the HDAC assay. Researchers should be aware of this and ensure the quality and activity of their this compound supply.

Q4: What are the known and potential off-target effects of this compound?

Currently, there is limited direct evidence from proteome-wide studies on the off-targets of this compound. Its known "off-target" profile is primarily defined by its lower potency against other HDAC isoforms (see table below). However, a broader chemical proteomics study on hydroxamic acid-based HDAC inhibitors identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target.[8] While this compound is a carbamate and not a hydroxamic acid, structural similarities suggest that MBLAC2 could be a potential off-target to consider in your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or weaker than expected cellular potency.

  • Possible Cause 1: Compound Quality. As noted in the FAQs, there have been conflicting reports on the activity of synthetic this compound.[7]

    • Troubleshooting Step: Verify the identity and purity of your this compound sample using analytical methods such as NMR and mass spectrometry. If possible, obtain a sample from a different, reputable supplier and compare the results.

  • Possible Cause 2: Cell Line Specificity. The anti-proliferative effects of this compound can vary between different cancer cell lines.[1]

    • Troubleshooting Step: If you are not observing the expected effect in your cell line of choice, consider testing it in a cell line where its activity has been previously established, such as HuT-78 cutaneous T-cell lymphoma cells.[4]

  • Possible Cause 3: Experimental Conditions. Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the apparent potency of an inhibitor.

    • Troubleshooting Step: Carefully optimize your assay conditions. Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration for your specific cell line and endpoint.

Issue 2: Unexpected cellular phenotype not consistent with HDAC2 inhibition.

  • Possible Cause: Off-target effects. While highly selective, this compound may interact with other proteins in the cell, leading to unforeseen biological consequences. As mentioned, MBLAC2 is a potential, though unconfirmed, off-target.[8]

    • Troubleshooting Step 1: Target Engagement Confirmation. Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to HDAC2 in your cellular model at the concentrations you are using.

    • Troubleshooting Step 2: Off-Target Identification. If you suspect significant off-target effects, consider employing unbiased proteomics-based methods to identify potential off-target proteins. Methodologies for this are detailed in the "Experimental Protocols" section.

    • Troubleshooting Step 3: Phenotypic Rescue/Mimicry. If a potential off-target is identified, use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the off-target to see if it phenocopies the effect of this compound. Conversely, overexpression of the off-target may rescue the phenotype.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

TargetIC50Fold Selectivity (vs. HDAC2)Reference
HDAC2119 pM1[2][4][5]
HDAC4> 1 µM> 8400[1][4][5]
HDAC6433 nM> 3600[1][4][5]

Experimental Protocols

1. HDAC Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against specific HDAC isoforms.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, HDAC6)

    • Fluorogenic HDAC assay kit (containing acetylated substrate and developer)

    • This compound

    • Assay buffer

    • 96-well black microplate

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the acetylated substrate.

    • Incubate at 37°C for the recommended time.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution as per the kit instructions.

    • Measure the fluorescence on a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

  • Materials:

    • Cells of interest

    • This compound

    • PBS and lysis buffer

    • PCR tubes or 96-well PCR plate

    • Thermocycler

    • SDS-PAGE and Western blot reagents

    • Antibody against HDAC2

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermocycler for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble HDAC2 in the supernatant by SDS-PAGE and Western blotting.

    • Increased thermal stability of HDAC2 in the presence of this compound indicates target engagement.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Chromatin Chromatin Histone->Chromatin Condensed Chromatin (Transcriptionally Inactive) Acetylated_Histone->Histone Deacetylation Acetylated_Histone->Chromatin Relaxed Chromatin (Transcriptionally Active) HDAC2 HDAC2 HAT HAT DNA DNA Santacruzamate_A This compound Santacruzamate_A->HDAC2 Inhibition Off_Target_ID_Workflow cluster_0 Experimental Approaches for Off-Target Identification cluster_1 Chemical Proteomics cluster_2 Downstream Analysis start Hypothesis: Unexpected Phenotype Observed ABPP Activity-Based Protein Profiling (ABPP) start->ABPP If compound has reactive group CCCP Compound-Centric Chemical Proteomics (CCCP) start->CCCP General approach CETSA_MS Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) start->CETSA_MS Thermal stability changes Kinobeads Kinobeads / Affinity-Based Proteomics start->Kinobeads If off-targets are kinases MS_Analysis Mass Spectrometry Analysis ABPP->MS_Analysis CCCP->MS_Analysis CETSA_MS->MS_Analysis Kinobeads->MS_Analysis Data_Analysis Bioinformatic Data Analysis MS_Analysis->Data_Analysis Target_Validation Candidate Off-Target Validation (siRNA, CRISPR, etc.) Data_Analysis->Target_Validation

References

Santacruzamate A Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Santacruzamate A experiments. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during experiments with this compound, presented in a question-and-answer format.

Q1: I am not observing the expected HDACi activity with this compound at the reported picomolar concentrations. Why might this be?

A1: This is a critical and recurring issue. While initial studies reported this compound as a highly potent and selective HDAC2 inhibitor with an IC50 in the picomolar range, subsequent research has challenged these findings[1][2]. Several independent studies have reported that synthetic this compound shows significantly weaker HDAC inhibitory activity, with IC50 values in the micromolar range[2][3][4].

Troubleshooting Steps:

  • Re-evaluate Concentration Range: The most crucial step is to test a much broader range of concentrations, extending into the low micromolar (µM) range. Do not rely solely on the initially reported picomolar potency.

  • Source and Purity of Compound: Verify the source and purity of your this compound. Ensure it is from a reputable supplier and check the certificate of analysis.

  • Positive Controls: Always include a well-characterized HDAC inhibitor, such as SAHA (Vorinostat) or Trichostatin A (TSA), as a positive control in your experiments to validate your assay system.

  • Alternative Mechanisms: Be open to the possibility that the observed cellular effects may not be solely due to HDAC inhibition, especially at higher concentrations. Some studies suggest that this compound and its analogs can induce apoptosis and affect cell cycle progression through mechanisms potentially unrelated to HDAC inhibition[2][5].

Q2: My this compound is precipitating out of solution in my cell culture media. How can I resolve this?

A2: Solubility issues are a common problem with small molecule inhibitors. This compound is soluble in DMSO, but can precipitate when diluted into aqueous cell culture media[6][7].

Troubleshooting Steps:

  • Optimize DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in your cell culture can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower. To achieve this, you may need to use a more concentrated stock solution of this compound. However, be aware that highly concentrated stocks in DMSO can also be prone to precipitation when diluted[7].

  • Pre-warm Media: Gently pre-warming the cell culture media before adding the this compound stock solution can sometimes help maintain solubility.

  • Sonication: Brief sonication of the diluted this compound solution in media can help to redissolve small precipitates.

  • Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[6].

Q3: I am seeing inconsistent results in my cell viability assays after this compound treatment. What could be the cause?

A3: Inconsistent results in cell viability assays can stem from several factors, including the assay type, cell line specific effects, and the compound itself.

Troubleshooting Steps:

  • Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity). Consider the mechanism of your expected effect. For example, an assay measuring metabolic activity (like MTT or MTS) might yield different results than one measuring ATP content (like CellTiter-Glo®) if the compound affects mitochondrial function[8][9].

  • Cell Line Dependency: The cytotoxic effects of this compound can be highly cell-line dependent. The reported GI50 values vary significantly between different cell lines[10][11]. Ensure you are using an appropriate cell line and consider that your cells may be less sensitive.

  • Incubation Time: The duration of exposure to this compound can significantly impact the outcome of a viability assay. Perform a time-course experiment to determine the optimal incubation time for your cell line and experimental question.

  • Compound Stability: While this compound is relatively stable as a powder, its stability in solution, especially at 37°C in culture media, may be limited. Freshly prepare solutions for each experiment.

Q4: I am having trouble detecting changes in histone acetylation after this compound treatment in my Western blots. What can I do?

A4: Detecting changes in histone acetylation can be challenging due to the subtlety of the changes and technical aspects of the Western blot procedure.

Troubleshooting Steps:

  • Antibody Selection: Use a high-quality, validated antibody specific for the acetylated histone mark you are interested in (e.g., Acetyl-Histone H3, Acetyl-Histone H4).

  • Loading Controls: Use a total histone H3 or H4 antibody as a loading control, rather than a cytoplasmic protein like GAPDH or beta-actin, as you are likely using nuclear extracts.

  • Optimize Gel Electrophoresis: Histones are small proteins. Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution[12][13].

  • Membrane Choice: Use a nitrocellulose membrane with a 0.2 µm pore size for optimal retention of small proteins like histones[13].

  • Lysis Buffer: Ensure your lysis buffer contains HDAC inhibitors (like TSA and sodium butyrate) to prevent deacetylation during sample preparation.

  • Sufficient Treatment Time and Concentration: Based on the potential for lower potency, you may need to treat your cells with a higher concentration of this compound and for a longer duration to see a significant change in global histone acetylation.

Q5: I suspect off-target effects with this compound. What are the potential off-targets?

A5: While initially lauded for its selectivity for HDAC2, the revised understanding of its potency raises questions about its selectivity at the higher concentrations required for cellular effects. Furthermore, some HDAC inhibitors with a hydroxamate structure have been shown to have off-target effects. One notable off-target for some hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[14][15]. It is plausible that this compound could also interact with MBLAC2 or other unforeseen targets, especially at micromolar concentrations.

Data Presentation

Table 1: Reported IC50 and GI50 Values for this compound

Assay TypeTarget/Cell LineReported IC50/GI50Reference
HDAC Enzyme AssayHDAC2119 pM[16]
HDAC Enzyme AssayHDAC4>1 µM[11]
HDAC Enzyme AssayHDAC6433.5 nM[11]
Cell Viability (GI50)HCT116 (colon carcinoma)29.4 µM[10]
Cell Viability (GI50)HuT-78 (T-cell lymphoma)1.4 µM[10]
Cell Viability (GI50)hDF (human dermal fibroblast)>100 µM[10]

Note: The picomolar IC50 value for HDAC2 has been contested in subsequent studies, with some suggesting it is in the micromolar range.[2][3][4]

Table 2: this compound Solubility and Storage

SolventSolubilityStorage of PowderStorage of Stock SolutionReference
DMSOup to 100 mM3 years at -20°C1 year at -80°C in solvent, 1 month at -20°C in solvent[6][17]
WaterInsoluble[6]

Experimental Protocols

Protocol 1: HDAC2 Immunoprecipitation

This protocol is a general guideline for the immunoprecipitation of HDAC2 from cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., TSA, sodium butyrate).

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional):

    • Add Protein A/G agarose beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a validated anti-HDAC2 antibody to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washes:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil for 5-10 minutes to elute the protein.

    • Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

Protocol 2: Western Blot for Histone Acetylation

This protocol outlines the key steps for detecting histone acetylation changes.

  • Sample Preparation:

    • After treating cells with this compound, harvest them and prepare nuclear extracts or whole-cell lysates in a buffer containing HDAC inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Load equal amounts of protein onto a high-percentage (15% or 4-20%) polyacrylamide gel.

    • Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

SantacruzamateA_Pathway SantacruzamateA This compound HDAC2 HDAC2 SantacruzamateA->HDAC2 Inhibition Histones Histones HDAC2->Histones Deacetylation AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Leads to

Caption: Mechanism of Action for this compound as an HDAC2 inhibitor.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cells treat Treat with this compound (and controls) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot (e.g., for Acetyl-Histones) treat->western ip Immunoprecipitation (e.g., for HDAC2) treat->ip

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_concentration Concentration Issues cluster_solubility Solubility & Stability cluster_assay Assay-Specific Problems start Experiment Fails to Show Expected Effect conc_check Is the concentration in the low nanomolar range? start->conc_check increase_conc Increase concentration to low micromolar range conc_check->increase_conc Yes precipitate_check Is there visible precipitate in the media? conc_check->precipitate_check No end Re-evaluate Hypothesis increase_conc->end solubility_steps Optimize DMSO concentration, use fresh dilutions precipitate_check->solubility_steps Yes assay_check Are positive controls working? precipitate_check->assay_check No solubility_steps->end optimize_assay Optimize assay protocol (e.g., antibodies, incubation time) assay_check->optimize_assay No assay_check->end Yes optimize_assay->end

References

Santacruzamate A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Santacruzamate A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a natural product first isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2] It was initially reported to be a highly potent and selective inhibitor of histone deacetylase 2 (HDAC2) with an IC50 value in the picomolar range (112-119 pM).[3][4][5][6] It also shows inhibitory activity against HDAC6 in the nanomolar range (IC50 = 433 nM).[3][6] Due to its structural similarity to the clinically approved HDAC inhibitor Vorinostat (SAHA), it has been investigated for its potential in cancer and neurological disease research.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound was initially praised for its high selectivity for HDAC2, broader profiling of hydroxamic acid-based HDAC inhibitors has revealed potential off-targets. One significant off-target identified for this class of compounds is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7] Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles.[7] Researchers should consider the potential for HDAC-independent effects in their experimental interpretations.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM.[3] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For in vivo experiments, freshly prepared working solutions are recommended.[4]

Q4: Is there variability in the reported efficacy of this compound?

Yes, there is significant experimental variability reported in the literature regarding the HDAC inhibitory activity of this compound. While the initial discovery reported picomolar potency against HDAC2[3][4][5][6], subsequent studies by other research groups, using synthetically derived this compound, have reported substantially weaker or even a lack of significant HDAC inhibition at concentrations up to 2 µM.[1][2][8] This discrepancy is a critical factor to consider in experimental design and data interpretation. Some studies suggest that the original report may need re-evaluation.[1][2]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem 1: Inconsistent or weaker-than-expected HDAC inhibition in enzymatic assays.

  • Possible Cause 1: Discrepancy in Reported Potency. As noted in the FAQs, there are conflicting reports on the IC50 of this compound. Your results showing weaker inhibition may align with studies that have questioned the initial picomolar potency.[1][2][8]

    • Recommendation:

      • Positive Control: Always include a well-characterized HDAC inhibitor, such as Vorinostat (SAHA) or Trichostatin A (TSA), as a positive control in your assays to validate the assay system.

      • Dose-Response Curve: Perform a full dose-response curve to determine the IC50 in your specific experimental setup, rather than relying on a single concentration.

      • Source of Compound: The purity and source of this compound could be a factor. Ensure you are using a high-purity compound from a reputable supplier.

  • Possible Cause 2: Assay Conditions. The specific conditions of your enzymatic assay can influence the results.

    • Recommendation:

      • Substrate Concentration: Ensure the substrate concentration is appropriate for the enzyme and is not a limiting factor.

      • Enzyme Concentration: Use a consistent and validated concentration of recombinant HDAC enzyme.

      • Incubation Time: Optimize the incubation time for the enzyme, substrate, and inhibitor.

Problem 2: Lack of expected cellular effects (e.g., no increase in histone acetylation, no change in cell viability).

  • Possible Cause 1: Low Cellular Potency. Even if this compound has enzymatic activity, its cellular effects can be much less potent. Some studies report growth inhibition (GI50) in the micromolar range for certain cell lines, which is significantly higher than the initially reported enzymatic IC50.[9]

    • Recommendation:

      • Concentration Range: Test a broad range of concentrations, potentially up to 100 µM, to determine the effective concentration for your cell line.

      • Time Course: Perform a time-course experiment to assess the optimal duration of treatment for observing the desired cellular phenotype.

  • Possible Cause 2: Cell Line Specificity. The response to HDAC inhibitors can be highly cell-line dependent.

    • Recommendation:

      • Positive Control Cells: If possible, use a cell line reported to be sensitive to this compound, such as HuT-78, as a positive control.[3][6]

      • Baseline HDAC Expression: Characterize the baseline expression levels of HDAC isoforms in your cell line of interest.

  • Possible Cause 3: Compound Stability and Bioavailability. this compound may have limited stability or bioavailability in your cell culture medium.

    • Recommendation:

      • Fresh Media: Replenish the media with fresh this compound during long-term experiments.

      • Serum Interactions: Be aware that components in fetal bovine serum (FBS) can sometimes interact with small molecules and reduce their effective concentration.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: Reported In Vitro Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformReported IC50Reference(s)
HDAC2112 - 119 pM[3][4][5][6]
HDAC4> 1 µM[3][6]
HDAC6433 nM[3][6]
Various HDACsNo significant inhibition up to 2 µM[1][2][8]

Table 2: Reported Cellular Activity of this compound

Cell LineAssayReported GI50/IC50Reference(s)
HuT-78 (Cutaneous T-cell Lymphoma)Growth Inhibition1.3 - 1.4 µM[9]
HCT-116 (Colon Carcinoma)Growth Inhibition28.3 - 29.4 µM[9]
Human Dermal FibroblastsGrowth Inhibition> 100 µM[9]

Experimental Protocols

1. HDAC Enzyme Inhibition Assay (Fluorogenic)

This protocol is a general guideline based on commercially available kits.

  • Prepare Reagents:

    • Reconstitute recombinant human HDAC enzyme, fluorogenic substrate, and assay buffer according to the manufacturer's instructions.

    • Prepare a serial dilution of this compound and a positive control inhibitor (e.g., SAHA) in assay buffer.

  • Assay Procedure:

    • In a black, flat-bottom 96-well plate, add the diluted this compound or control inhibitor.

    • Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution, which often contains a potent HDAC inhibitor like Trichostatin A.

    • Incubate at room temperature for 15-20 minutes to allow for signal development.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[9]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Western Blot for Histone Acetylation

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or controls for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Normalize the signal to a loading control, such as total histone H3 or β-actin.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Acetylated_Histone->Histone Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin HAT HAT (Histone Acetyltransferase) HAT->Histone HDAC HDAC (Histone Deacetylase) HDAC->Acetylated_Histone Santacruzamate_A This compound Santacruzamate_A->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by this compound.

References

Technical Support Center: Synthetic Santacruzamate A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using synthetic Santacruzamate A. Our aim is to help you navigate potential challenges and achieve reliable experimental outcomes.

Troubleshooting Guide

Researchers may encounter variability in the biological activity of synthetic this compound. This guide addresses common issues and provides systematic steps to identify and resolve them.

Q1: My synthetic this compound is showing lower than expected or no HDAC inhibitory activity.

This is a critical issue that has been noted in the scientific literature. A study by Liu et al. (2015) reported that their synthesized this compound did not show significant HDAC inhibition at concentrations up to 2 µM, which contradicts the originally reported picomolar potency.[1] If you are experiencing similar results, consider the following troubleshooting steps:

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Verification & Checks cluster_2 Potential Causes & Solutions cluster_3 Actionable Steps A Low/No HDAC Inhibition Observed B Verify Compound Identity & Purity (NMR, Mass Spec, HPLC) A->B C Assess Compound Solubility & Stability (Visual inspection, DLS) A->C D Review Experimental Protocol (Assay conditions, controls) A->D H Re-evaluate Reported Potency: - Consider literature discrepancies A->H E Synthesis Issues: - Purity <95% - Incorrect structure B->E F Solubility/Stability Problems: - Precipitation in media - Degradation C->F G Assay-Specific Issues: - Inappropriate controls - Enzyme/substrate quality D->G I If Impure/Incorrect: Re-synthesize or re-purify E->I J If Solubility is an Issue: - Use fresh, anhydrous DMSO - Prepare fresh stock solutions - Test different solvent systems F->J K If Assay is the Problem: - Run positive (e.g., SAHA) & negative controls - Validate reagents G->K L If Potency is Questioned: - Perform dose-response curve over a wide range - Consider alternative HDAC inhibitors H->L

Caption: Troubleshooting workflow for low this compound activity.

  • Verify Compound Integrity:

    • Action: Confirm the chemical structure and purity of your synthetic this compound using methods like NMR, mass spectrometry, and HPLC.

    • Rationale: Impurities or incorrect synthesis can lead to a lack of activity. The original discovery was of a natural product, and synthetic replication can be challenging.[2][3]

  • Check Solubility and Stability:

    • Action: Ensure complete dissolution of the compound. This compound is soluble in DMSO and ethanol but insoluble in water.[4] Prepare fresh stock solutions in anhydrous DMSO, as moisture can reduce solubility.[4]

    • Rationale: Poor solubility will lead to a lower effective concentration in your assay. The compound's stability in aqueous media over the course of your experiment should also be considered.

  • Validate Your Assay:

    • Action: Include a well-characterized HDAC inhibitor, such as SAHA (Vorinostat) or Trichostatin A, as a positive control in your experiments.

    • Rationale: This will confirm that your assay system (enzyme, substrate, buffers) is working correctly. If the positive control shows activity but this compound does not, the issue likely lies with your compound.

  • Consider the Reported Discrepancy:

    • Action: Be aware of the conflicting reports on this compound's potency.[1][5] It may be that the originally reported picomolar activity is not consistently achievable.

    • Rationale: Your results showing lower potency may align with later findings and could reflect the true activity of the synthetic compound.

Q2: I'm observing unexpected off-target effects or cellular responses.

While this compound is reported to be a selective HDAC2 inhibitor, off-target effects are possible, especially at higher concentrations.

Potential Off-Target Signaling

G cluster_0 This compound cluster_1 Known Targets cluster_2 Potential Off-Targets cluster_3 Downstream Cellular Effects SA This compound (Hydroxamic Acid Moiety) HDAC2 HDAC2 (High Potency) SA->HDAC2 Inhibition (pM) HDAC6 HDAC6 (Lower Potency) SA->HDAC6 Inhibition (nM) MBLAC2 MBLAC2 (Metallobeta-lactamase domain containing 2) SA->MBLAC2 Potential Inhibition Other Other Zinc-dependent Enzymes SA->Other Histone Histone Acetylation HDAC2->Histone Deacetylation NonHistone Non-Histone Protein Acetylation HDAC6->NonHistone Deacetylation MBLAC2->Other Modulation? Apoptosis Apoptosis / Cell Cycle Arrest Histone->Apoptosis NonHistone->Apoptosis ROS Increased ROS Production ROS->Apoptosis

Caption: Potential on-target and off-target pathways for this compound.

  • MBLAC2 Inhibition:

    • Issue: Hydroxamic acid-containing HDAC inhibitors have been shown to bind to MBLAC2, a zinc-dependent hydrolase.[6]

    • Action: If your experimental system has high levels of MBLAC2, consider if its inhibition could explain the observed phenotype. Compare the effects of this compound with other non-hydroxamate HDAC inhibitors.

  • Induction of Reactive Oxygen Species (ROS):

    • Issue: Some HDAC inhibitors can induce apoptosis and affect cell cycle progression through the generation of ROS.[1] This can lead to DNA damage and p53 activation, independent of direct HDAC inhibition.[7][8]

    • Action: Measure ROS levels in your cells following treatment with this compound. Use ROS scavengers to determine if the observed effects are ROS-dependent.

  • Concentration-Dependent Effects:

    • Issue: Off-target effects are more likely at higher concentrations. While the reported IC50 for HDAC2 is in the picomolar range, cellular growth inhibition (GI50) is observed at micromolar concentrations.[4][9]

    • Action: Perform careful dose-response studies. If the desired on-target effect (e.g., increased histone acetylation) occurs at a much lower concentration than other observed phenotypes, those latter effects may be off-target.

Frequently Asked Questions (FAQs)

Q: What is the reported potency of synthetic this compound?

A: There are conflicting reports. The initial 2013 study reported a very high potency for HDAC2, with an IC50 of 119 pM.[4][10] However, a 2015 study was unable to replicate this, finding no significant HDAC inhibition even at 2 µM.[1] Researchers should be cautious and determine the effective concentration in their specific assay.

Q: What is the selectivity profile of this compound?

A: It is reported to be highly selective for HDAC2 over other HDACs. It displays over 3,500-fold selectivity for HDAC2 compared to HDAC6 (IC50 ~433 nM) and over 8,500-fold selectivity compared to HDAC4 (IC50 > 1 µM).

Q: How should I prepare and store this compound?

A:

  • Storage: Store the solid powder at -20°C for up to 3 years.[4]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO (up to 100 mM) or ethanol.[4] Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]

  • Working Solutions: For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are recommended. These should be prepared fresh daily.[9][10]

Q: In which cell lines has this compound shown activity?

A: It has been shown to inhibit the growth of HCT116 colon carcinoma cells (GI50 = 29.4 µM) and HuT-78 cutaneous T-cell lymphoma cells (GI50 = 1.4 µM).[4][9] It shows lower toxicity to normal human dermal fibroblast cells (GI50 > 100 µM).[9]

Data Summary

Table 1: Reported Inhibitory Potency of this compound

TargetReported IC50 / GI50Reference
HDAC2 119 pMPavlik et al., 2013[4][10]
No significant inhibition at 2 µMLiu et al., 2015[1]
HDAC4 > 1 µMPavlik et al., 2013[2]
HDAC6 433.5 nMPavlik et al., 2013[2]
HCT116 Cells GI50 = 29.4 µMSelleck Chemicals[9]
HuT-78 Cells GI50 = 1.4 µMSelleck Chemicals[9]

Experimental Protocols

1. HDAC Enzyme Inhibition Assay (Fluorogenic)

This protocol is adapted from methods used to assess HDAC isozyme inhibition.[4][9]

Objective: To determine the IC50 of synthetic this compound against a specific HDAC isozyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC2)

  • Fluorogenic HDAC assay kit (containing substrate and developer)

  • Synthetic this compound

  • Positive control inhibitor (e.g., SAHA)

  • Assay buffer

  • Black, flat-bottom 96-well microtiter plate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of the positive control.

  • In a 96-well plate, add the diluted this compound or control inhibitor.

  • Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).

  • Add the fluorogenic substrate to all wells.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the enzymatic reaction by adding the developer solution (often containing a potent HDAC inhibitor like Trichostatin A). This step also initiates the release of the fluorophore.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence on a plate reader according to the kit's instructions.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

2. Cell Viability (CCK-8) Assay

This protocol measures the effect of this compound on cell proliferation/viability.[11]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a specific cell line.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Synthetic this compound

  • CCK-8 (Cell Counting Kit-8) or similar viability reagent (e.g., MTT)

  • 96-well cell culture plate

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of this compound (or vehicle control).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 value.

References

Santacruzamate A cellular uptake and bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Santacruzamate A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2] It is a highly potent and selective inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC enzyme.[1][2][3] Its mechanism of action is believed to be similar to other HDAC inhibitors like Vorinostat (SAHA), where it binds to the active site of the HDAC enzyme, preventing the deacetylation of histone and non-histone protein substrates.[1] This leads to an accumulation of acetylated proteins, which in turn can modulate gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.[1]

Q2: What is the reported potency and selectivity of this compound?

A2: this compound is a picomolar inhibitor of HDAC2.[1][3] It displays high selectivity for HDAC2 over other HDAC isoforms. For detailed IC50 values, please refer to the "Quantitative Data Summary" section below.

Q3: I am observing lower than expected potency in my cell-based assays. What could be the reason?

A3: Discrepancies in potency can arise from several factors. One study noted a significant difference in the growth inhibition of HCT-116 (GI50 = 28.3 µM) and HuT-78 (GI50 = 1.3 µM) cell lines, suggesting cell line-specific responses.[1] It is also important to consider that the potent enzymatic inhibition may not always directly translate to cellular activity due to factors like cell permeability and efflux pumps. Additionally, some studies have reported difficulties in replicating the picomolar HDAC inhibition, suggesting the original reported activity may need reevaluation.[4] Ensure your experimental setup is optimized and consider testing a range of concentrations.

Q4: Is there any information on the cellular uptake and bioavailability of this compound?

A4: Currently, there is limited specific information available in the public domain regarding the detailed cellular uptake mechanisms (e.g., passive diffusion vs. active transport) and the in vivo bioavailability and pharmacokinetic profile of this compound. Further research is needed to fully characterize these properties.

Q5: How should I prepare this compound for in vitro and in vivo experiments?

A5: For detailed instructions on preparing this compound solutions, please refer to the "Experimental Protocols" section. It is crucial to ensure complete dissolution to achieve accurate and reproducible results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture media. The final concentration of the solvent (e.g., DMSO) may be too high, or the compound's solubility limit in the aqueous media has been exceeded.Ensure the final solvent concentration is kept to a minimum, typically ≤0.5%. Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then perform serial dilutions in the culture medium. Vortex thoroughly between dilutions.
Inconsistent results between experiments. - Incomplete dissolution of the compound.- Degradation of the compound.- Variability in cell passage number or health.- Visually inspect the stock solution to ensure there are no precipitates.- Prepare fresh working solutions from the stock for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
High background signal in enzymatic assays. The concentration of this compound used may be causing interference with the assay components or detection method.Run appropriate controls, including a vehicle control and the compound alone without the enzyme, to identify any assay interference. If interference is observed, consider using a different assay format or detection method.
No observable effect in an in vivo study. - Inadequate dosage or dosing frequency.- Poor bioavailability.- Rapid metabolism of the compound.- Perform a dose-response study to determine the optimal dosage. - As bioavailability data is limited, consider alternative routes of administration if feasible. - While specific data for this compound is scarce, HDAC inhibitors can have short half-lives. Consider the timing of your endpoint measurements relative to the last dose.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / GI50Reference
HDAC2Enzymatic Assay112 - 119 pM[1]
HDAC4Enzymatic Assay> 1 µM[1]
HDAC6Enzymatic Assay433 - 434 nM[1]
HCT-116 (Colon Carcinoma)Growth Inhibition28.3 - 29.4 µM[1]
HuT-78 (Cutaneous T-cell Lymphoma)Growth Inhibition1.3 - 1.4 µM[1]
Human Dermal Fibroblasts (hDF)Growth Inhibition> 100 µM[1]

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for assessing the anti-proliferative activity of this compound in a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., HuT-78) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C in small aliquots.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: The following day, prepare serial dilutions of this compound from the stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing media with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Administration Protocol (General Guidance)

As specific in vivo protocols for this compound are not widely published, this serves as a general guideline based on practices for similar compounds. Optimization will be required for your specific animal model and research question.

  • Formulation Preparation: For intraperitoneal (i.p.) injection, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility should be confirmed for the desired concentration. The solution should be prepared fresh daily.

  • Animal Model: Use an appropriate animal model for your study (e.g., tumor xenograft model in immunodeficient mice).

  • Administration: Administer the this compound formulation via the desired route (e.g., i.p. injection) at a predetermined dose and schedule. Include a vehicle control group.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and measure relevant endpoints such as tumor volume, body weight, and biomarkers of HDAC inhibition in tumor or surrogate tissues.

Visualizations

Santacruzamate_A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Santacruzamate A_in This compound This compound->Santacruzamate A_in Cellular Uptake (Mechanism TBD) HDAC2 HDAC2 Santacruzamate A_in->HDAC2 Inhibition Histones Acetylated Histones HDAC2->Histones Prevents Deacetylation Transcription Gene Transcription Histones->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

In_Vitro_Workflow start Start: Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Treat Cells with This compound prep_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Analyze Data and Calculate GI50 measure->analyze In_Vivo_Workflow start Start: Establish Animal Model prepare_formulation Prepare this compound Formulation start->prepare_formulation administer_dose Administer Compound (e.g., i.p. injection) prepare_formulation->administer_dose monitor_animals Monitor Animals (Tumor size, weight) administer_dose->monitor_animals collect_samples Collect Tissues/ Blood Samples monitor_animals->collect_samples At study endpoint analyze_data Analyze Endpoints (Efficacy, Biomarkers) collect_samples->analyze_data end End of Study analyze_data->end

References

Validation & Comparative

A Comparative Guide: Santacruzamate A vs. Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two histone deacetylase (HDAC) inhibitors: Santacruzamate A and Vorinostat (SAHA). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy and other diseases by altering the acetylation state of histones and other non-histone proteins. Vorinostat (SAHA) is a well-established, FDA-approved pan-HDAC inhibitor. This compound is a marine-derived natural product initially reported as a highly potent and selective HDAC2 inhibitor. This guide delves into a head-to-head comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and Vorinostat function by inhibiting HDAC enzymes, which leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it targets a broad range of HDAC isoforms, including Class I, II, and IV.[1][2] Its mechanism involves binding to the zinc-containing active site of HDAC enzymes, thereby blocking their deacetylase activity.[1][3] This broad activity leads to the accumulation of acetylated histones and other proteins, affecting various cellular processes.[4]

This compound , in contrast, was initially characterized as a potent and highly selective inhibitor of HDAC2, a Class I HDAC.[5][6] Its selectivity was reported to be over 700-fold more potent for HDAC2 than Vorinostat.[5] However, it is crucial to note that some later studies have questioned the initial findings regarding its potent and selective HDAC inhibitory activity, suggesting a need for re-evaluation.[7]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and Vorinostat, focusing on their inhibitory activity against various HDAC isoforms and their effects on cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC7 (Class II)HDAC11 (Class IV)
Vorinostat (SAHA) 10[8]85.8[5]20[8]>1000[5]38.9[5]Active[9]Active[9]
This compound -0.112 - 0.119[5][10]->1000[5][11]433.5[5]--

Note: A lower IC50 value indicates greater potency. Data for some isoforms were not available for this compound in the reviewed literature.

Table 2: Comparative Cytotoxicity (GI50/IC50) in Cancer Cell Lines

Cell LineCancer TypeVorinostat (SAHA) (µM)This compound (µM)
HCT-116Colon Carcinoma0.4[12]29.4[3]
HuT-78Cutaneous T-cell Lymphoma3.0[12]1.4[3]
Prostate Cancer (LNCaP, PC-3, TSU-Pr1)Prostate Cancer2.5 - 7.5[8]-
MCF-7Breast Cancer0.75[8]-

Note: GI50/IC50 values represent the concentration required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Vorinostat and this compound, as well as a general workflow for evaluating HDAC inhibitors.

Vorinostat_Signaling_Pathway Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I, II, IV) Vorinostat->HDACs Inhibits Histones Histones & Non-Histone Proteins TCR TCR Signaling (↓ p-ZAP70, ↓ p-AKT) Vorinostat->TCR Modulates mTOR mTOR Signaling (↓ p-mTOR, ↓ p-S6K) Vorinostat->mTOR Inhibits Akt_FOXO3a Akt/FOXO3a Pathway (↓ p-Akt, ↓ p-FOXO3a) Vorinostat->Akt_FOXO3a Inhibits HDACs->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Blocks Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Santacruzamate_A_Signaling_Pathway Santacruzamate_A This compound HDAC2 HDAC2 (Class I) Santacruzamate_A->HDAC2 Inhibits Histones Histones TLR4 TLR4/NF-κB Signaling (Suppressed) Santacruzamate_A->TLR4 Modulates HDAC2->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Inhibitor_Workflow Start Start: Select HDAC Inhibitor In_Vitro In Vitro Assays Start->In_Vitro HDAC_Assay HDAC Inhibition Assay (Fluorometric/Colorimetric) In_Vitro->HDAC_Assay Cell_Viability Cell Viability Assay (MTT/AlamarBlue) In_Vitro->Cell_Viability Western_Blot Western Blot (Acetylated Histones) In_Vitro->Western_Blot In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Efficacy Evaluate Efficacy (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Assess Toxicity In_Vivo->Toxicity End End: Data Analysis Efficacy->End Toxicity->End

References

Santacruzamate A: A Comparative Guide to its HDAC Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Santacruzamate A's performance as a histone deacetylase (HDAC) inhibitor against other alternatives, supported by experimental data. We will delve into its selectivity profile, summarize key quantitative data, and outline the experimental protocols used for its characterization.

Introduction to this compound

This compound is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1] Structurally, it shares some features with the clinically approved HDAC inhibitor Vorinostat (SAHA), which has led to its investigation as an HDAC inhibitor.[2] It has been characterized as a highly potent and selective inhibitor of HDAC2, a Class I HDAC, with significantly less activity against Class II HDACs such as HDAC4 and HDAC6.[1][2] This selectivity is a desirable trait in drug development, as it may lead to fewer off-target effects and a better side-effect profile compared to pan-HDAC inhibitors.[3]

However, it is important to note that some studies using synthetic this compound have questioned its HDAC inhibitory activity, suggesting its biological effects may arise from a different mechanism.[4] This guide will present the available data to offer a comprehensive and objective overview.

Selectivity Profile: this compound vs. Other HDAC Inhibitors

This compound has demonstrated remarkable potency and selectivity for HDAC2 in several studies. The following tables summarize the in vitro inhibitory activity of this compound and compares it with the well-established pan-HDAC inhibitor, SAHA (Vorinostat).

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and SAHA against HDAC Isoforms

CompoundHDAC2 (nM)HDAC4 (nM)HDAC6 (nM)Selectivity (HDAC6/HDAC2)
This compound 0.112 - 0.119[5]>1000[1]385.8 - 433.5[1]>3500-fold[3]
SAHA (Vorinostat) ~86[1]-38.9[1]~0.45-fold[1]

Data presented as 50% inhibitory concentration (IC50). A lower value indicates higher potency.

Table 2: In Vitro Cytotoxicity (GI50) of this compound and SAHA

CompoundHCT-116 (Colon Carcinoma) (µM)HuT-78 (Cutaneous T-cell Lymphoma) (µM)hDF (Human Dermal Fibroblast) (µM)
This compound 29.4[6]1.4[6]>100[6]
SAHA (Vorinostat) 0.4[1]3.0[1]6.1[1]

Data presented as 50% growth inhibition (GI50). A lower value indicates higher cytotoxicity.

The data clearly indicates that this compound is a picomolar inhibitor of HDAC2, being over 700-fold more potent than SAHA for this isoform.[1] Furthermore, its selectivity for HDAC2 over HDAC6 is in the thousands-fold, in stark contrast to SAHA which shows limited selectivity.[3] Interestingly, while SAHA is more cytotoxic to HCT-116 cells, this compound shows greater potency against the HuT-78 cutaneous T-cell lymphoma cell line and significantly lower toxicity to normal human dermal fibroblasts.[1][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro HDAC Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).

  • Enzyme and Substrate: Commercially available human recombinant HDAC enzymes (e.g., HDAC2, HDAC4, HDAC6) and a fluorogenic substrate are used.

  • Assay Plate Preparation: The inhibitor (e.g., this compound) is serially diluted and added to a black, flat-bottom 96-well microtiter plate.

  • Reaction Initiation: The reaction is initiated by adding the HDAC enzyme and the fluorogenic substrate to the wells containing the inhibitor.

  • Incubation: The reaction mixture is incubated for a specified period (e.g., 30 minutes) at 37°C.

  • Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.

  • Data Analysis: The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Cell-Based Cytotoxicity Assay (GI50)

This assay measures the concentration of a compound that inhibits the growth of a cell population by 50%.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HuT-78) and normal cell lines (e.g., hDF) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating HDAC inhibitors.

HDAC_Signaling_Pathway HDAC Histone Deacetylases (e.g., HDAC2) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression HATs Histone Acetyltransferases (HATs) HATs->Acetylated_Histones Acetylation Santacruzamate_A This compound Santacruzamate_A->HDAC Inhibition

Caption: Simplified diagram of histone acetylation and deacetylation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis start Compound Synthesis or Isolation assay_dev HDAC Isoform Inhibition Assay (IC50) start->assay_dev selectivity Selectivity Profiling assay_dev->selectivity cytotoxicity Cytotoxicity Assays (GI50) selectivity->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis animal_models Animal Models of Disease pathway_analysis->animal_models efficacy Efficacy & Toxicology animal_models->efficacy

References

Validating the Cellular Targets of Santacruzamate A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Santacruzamate A with other histone deacetylase (HDAC) inhibitors, focusing on the validation of its cellular targets. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid researchers in their evaluation of this potent molecule.

Executive Summary

This compound (SCA) was initially identified as a highly potent and selective inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC, exhibiting picomolar efficacy.[1] This discovery positioned it as a promising candidate for therapeutic development, particularly in oncology. However, subsequent research has introduced a critical debate regarding its primary mechanism of action, with some studies suggesting that its cytotoxic effects may be independent of HDAC inhibition. This guide aims to provide a comprehensive overview of the current understanding of this compound, compare its performance with alternative HDAC inhibitors, and detail the experimental approaches necessary to validate its cellular targets.

Comparative Analysis of HDAC Inhibitors

The efficacy of this compound is best understood in the context of other well-characterized HDAC inhibitors. This section compares its inhibitory activity and selectivity against established pan-HDAC and class-selective inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors
CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)Class SelectivityReference
This compound -0.112 - 0.119 ->1000433.5Class I (HDAC2) [2]
Vorinostat (SAHA)~1085.8--38.9Pan-HDAC[2]
Romidepsin (FK228)3647-5101400Class I[3][4]
Entinostat (MS-275)243453248--Class I[5]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.

Table 2: Cytotoxicity of this compound and Vorinostat (SAHA)
CompoundHCT-116 (Colon Carcinoma) GI50 (µM)HuT-78 (Cutaneous T-cell Lymphoma) GI50 (µM)human Dermal Fibroblasts (hDF) GI50 (µM)Reference
This compound 29.41.4>100[2]
Vorinostat (SAHA)0.43.06.1[2]

The this compound Controversy: Is HDAC2 the True Target?

A critical aspect of validating this compound's cellular targets is addressing the conflicting reports on its mechanism of action. While the initial discovery highlighted its potent and selective HDAC2 inhibition, a subsequent study by Wen et al. (2014) reported that their synthetically produced this compound and its analogs did not exhibit significant HDAC inhibition at concentrations up to 2 µM.[6] Instead, they identified a novel analog with a terminal thiourea motif that induced apoptosis and cell cycle arrest through a mechanism suggested to be independent of HDAC inhibition.[6]

This discrepancy underscores the importance of rigorous and multi-faceted target validation studies for any novel compound. Researchers should be aware of these conflicting findings when designing experiments with this compound.

Experimental Protocols for Target Validation

To definitively validate the cellular targets of this compound, a combination of biochemical, cellular, and biophysical assays is recommended. Here, we provide detailed methodologies for key experiments.

HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC protein.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Protocol:

  • Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developing agent (e.g., Trichostatin A and trypsin), assay buffer.

  • Procedure:

    • Add diluted recombinant HDAC enzyme to the wells of a 96-well microplate.

    • Add serial dilutions of this compound or control inhibitors.

    • Incubate at 37°C for 15 minutes.

    • Add the fluorogenic substrate and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developing agent.

    • Incubate at room temperature for 15 minutes.

    • Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This cellular assay determines if a compound increases the acetylation of histones in cells, a hallmark of HDAC inhibition.

Principle: Cells are treated with the test compound, and total histones are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks (e.g., Acetyl-Histone H3, Acetyl-Histone H4) using specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116, HeLa) and treat with varying concentrations of this compound or a known HDAC inhibitor (e.g., SAHA) for a defined period (e.g., 24 hours).

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a hypotonic buffer and isolate nuclei.

    • Extract histones from the nuclear pellet using an acid extraction method.

  • Western Blotting:

    • Quantify protein concentration of the histone extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the interaction of a compound's target with its known binding partners within the cell.

Principle: An antibody against a protein of interest (e.g., HDAC2) is used to pull down the protein from a cell lysate. If other proteins are part of the same complex, they will be co-immunoprecipitated and can be detected by Western blotting.

Protocol:

  • Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an antibody against the target protein (e.g., anti-HDAC2) or a control IgG overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and its known interaction partners (e.g., components of the CoREST, NuRD, or Sin3A complexes for HDAC2).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to validate direct target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a control compound.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., HDAC2) using Western blotting or other detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

HDAC_Signaling_Pathway cluster_0 Gene Regulation by HDACs cluster_1 Action of HDAC Inhibitors HAT Histone Acetyltransferase (HAT) Histone Histone Tail (Lysine) HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HDAC->Acetylated_Histone Deacetylation HDAC_Inhibited HDAC (Inhibited) Gene_Repression Gene Repression Histone->Gene_Repression Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression DNA DNA Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibits

Caption: Simplified signaling pathway of histone acetylation and the action of HDAC inhibitors.

Target_Validation_Workflow Start Hypothesized Target (HDAC2 for this compound) Biochemical_Assay Biochemical Assay (HDAC Enzymatic Assay) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Western Blot for Acetylation) Start->Cellular_Assay Target_Engagement Confirmation of Direct Target Engagement Biochemical_Assay->Target_Engagement Cellular_Assay->Target_Engagement Alternative_Hypothesis Alternative Mechanism of Action? Cellular_Assay->Alternative_Hypothesis If no effect on acetylation Biophysical_Assay Biophysical Assay (Cellular Thermal Shift Assay) Downstream_Effects Analysis of Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle) Biophysical_Assay->Downstream_Effects Target_Engagement->Biophysical_Assay Confirm Validated_Target Validated Cellular Target Downstream_Effects->Validated_Target Alternative_Hypothesis->Downstream_Effects

Caption: A logical workflow for validating the cellular targets of a compound like this compound.

Conclusion

This compound remains a molecule of significant interest due to its originally reported high potency and selectivity for HDAC2. However, the existing controversy surrounding its primary cellular target highlights the critical need for comprehensive and rigorous validation studies. This guide provides researchers with a framework for objectively evaluating this compound, comparing it to alternative HDAC inhibitors, and employing a suite of established and modern experimental techniques to elucidate its true mechanism of action. A thorough understanding of its cellular targets is paramount for its potential development as a therapeutic agent.

References

A Comparative Analysis of Santacruzamate A and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of synthetic analogs of Santacruzamate A reveals divergent biological activities and raises questions about the originally proposed mechanism of action. This guide provides a comparative overview of this compound and its key analogs, presenting available experimental data, detailed protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to aid researchers in the field of cancer drug discovery.

This compound (SCA), a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp., initially garnered significant attention as a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] Its structural similarity to the clinically approved HDAC inhibitor Vorinostat (SAHA) suggested a similar mechanism of action, making it an attractive scaffold for the development of new anticancer agents.[1] However, subsequent research involving the synthesis and evaluation of SCA and a variety of its analogs has introduced complexity to its biological profile, with some studies questioning the direct role of HDAC inhibition in the observed cytotoxic effects.[3][4]

This guide synthesizes the available data on this compound and its analogs to provide a clear comparison of their biological performance, focusing on their anticancer properties.

Comparative Biological Activity

The primary measure of performance for these compounds is their ability to inhibit the growth of cancer cells, typically represented by the half-maximal inhibitory concentration (IC50). While this compound was initially reported to have an IC50 of 0.119 pM for HDAC2, later studies on the synthetically produced compound and its analogs have focused more on their cytotoxic effects on various cancer cell lines.[5]

A recent study detailed the synthesis of seven new analogs of this compound, with a particular focus on Compound 5.[6] This analog demonstrated notable anticancer potency against breast and ovarian cancer cell lines.[6] The table below summarizes the available IC50 values for Compound 5 in comparison to established chemotherapeutic agents.

CompoundMCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)TOV-21G (Ovarian Cancer) IC50 (µM)
Compound 5 44.9333.7324.3
Etoposide 18.5715.6312.0
Doxorubicin 4.372.892.1
Data sourced from a 2025 study on new this compound analogs.[6]

While the potency of Compound 5 does not exceed that of doxorubicin or etoposide, its novel structure and distinct mechanism of action warrant further investigation.

Unraveling the Mechanism of Action

Initial interest in this compound was driven by its reported potent and selective inhibition of HDAC2.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy.[8]

However, several studies on synthetic this compound and its derivatives have failed to replicate the potent HDAC inhibitory activity initially reported.[3][4] Instead, the anticancer effects of some analogs, such as Compound 5, appear to be mediated through the induction of apoptosis via the intrinsic pathway.[6] This is supported by evidence of increased DNA damage, activation of caspases-3 and -9, and the upregulation of p21, TP53, and BAK mRNA levels in treated cancer cells.[6]

This divergence in the observed mechanism of action is a critical consideration for researchers exploring this class of compounds. The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by Compound 5.

G Proposed Intrinsic Apoptosis Pathway of Compound 5 Compound_5 Compound 5 DNA_Damage DNA Damage Compound_5->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation p21_BAK_Upregulation p21 and BAK Upregulation p53_Activation->p21_BAK_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction p21_BAK_Upregulation->Mitochondrial_Dysfunction Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Compound 5.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound analogs, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the biological activity of these compounds.

HDAC Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on HDAC enzymes. A common method is a fluorometric assay that measures the deacetylation of a fluorogenic substrate.[9]

Materials:

  • Recombinant human HDAC isozymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (e.g., containing trypsin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[10]

  • Stop the reaction by adding the developer solution.[10]

  • Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.[10]

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 370 nm excitation and 450 nm emission).[10]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, TOV-21G)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-9, to confirm the induction of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Assay buffer

  • 96-well microplates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Lyse the treated and untreated cells to release the cellular contents, including caspases.

  • In a 96-well plate, add the cell lysate, assay buffer, and the caspase-specific substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Quantify the caspase activity based on the signal generated from the cleavage of the substrate.

The following diagram outlines a general workflow for the evaluation of this compound analogs.

G General Workflow for Evaluation of this compound Analogs Synthesis Synthesis of Analogs HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification HDAC_Assay->Hit_Identification Cytotoxicity_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Caspase Activity, etc.) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot

Caption: General experimental workflow for this compound analogs.

Conclusion and Future Directions

The study of this compound and its analogs presents a compelling case in the field of natural product-inspired drug discovery. While the initial excitement surrounding its potent HDAC2 inhibition has been tempered by conflicting findings, the exploration of its analogs has unveiled promising anticancer activity through alternative mechanisms, such as the induction of apoptosis.[3][4][6]

For researchers, scientists, and drug development professionals, this class of compounds offers several key takeaways:

  • The importance of synthetic validation: The discrepancy between the reported activity of the natural product and its synthetic counterparts underscores the necessity of rigorous synthetic and biological validation in drug discovery.

  • The potential for scaffold hopping and diversification: The analogs of this compound demonstrate that a single natural product scaffold can be modified to elicit diverse biological responses.

  • The need for comprehensive mechanistic studies: A thorough investigation of the mechanism of action is crucial to understanding the true therapeutic potential of a compound and for identifying potential biomarkers for patient stratification.

Future research should focus on synthesizing a broader range of this compound analogs to establish a more comprehensive structure-activity relationship. Furthermore, in-depth studies are required to definitively elucidate the molecular targets of the most potent analogs and to evaluate their efficacy and safety in preclinical in vivo models. The journey of this compound from a putative HDAC inhibitor to a scaffold for apoptosis-inducing agents highlights the often-unpredictable yet rewarding path of drug discovery.

References

A Comparative Guide to the Bioactivity of Santacruzamate A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the bioactivity of Santacruzamate A, a marine natural product, against other histone deacetylase (HDAC) inhibitors. This guide synthesizes available experimental data, presents detailed methodologies, and visualizes key pathways and workflows.

Overview of this compound

This compound is a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2]. Structurally, it shares features with the clinically approved HDAC inhibitor Vorinostat (SAHA), which has led to investigations into its potential as an HDAC inhibitor[1][2].

Comparative Bioactivity Data

The bioactivity of this compound has been evaluated against various HDAC isoforms and cancer cell lines. However, it is crucial to note a significant discrepancy in the reported HDAC inhibitory activity of this compound in the scientific literature. While the initial discovery reported potent and selective HDAC2 inhibition at the picomolar level, a subsequent study that synthesized this compound did not observe significant HDAC inhibition[3]. This section presents the data from both perspectives to provide a comprehensive and objective overview.

Histone Deacetylase (HDAC) Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and the well-established HDAC inhibitor, Vorinostat (SAHA), against different HDAC isoforms.

CompoundHDAC2 (Class I) IC50HDAC4 (Class IIa) IC50HDAC6 (Class IIb) IC50Reference
This compound 112 - 119 pM> 1 µM433 nM[1][4]
This compound (synthetic) No obvious inhibition at 2 µMNot reportedNot reported[3]
Vorinostat (SAHA) ~10 nM (cell-free assay for HDACs)-38.9 nM[1][5]

Note: The significant discrepancy in the reported HDAC2 IC50 for this compound from different studies highlights the need for further investigation to confirm its bioactivity.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and Vorinostat have been assessed in various cancer cell lines. The following table presents the half-maximal growth inhibition (GI50) values.

CompoundHCT-116 (Colon Cancer) GI50HuT-78 (Cutaneous T-cell Lymphoma) GI50hDF (Human Dermal Fibroblast) GI50
This compound 0.4 µM3.0 µM6.1 µM
Vorinostat (SAHA) 0.4 µM3.0 µM6.1 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects HDAC_Inhibitor HDAC Inhibitor (e.g., this compound, Vorinostat) HDAC_Enzyme Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC_Enzyme Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Enzyme->Histone_Acetylation Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Altered Gene Transcription Chromatin_Relaxation->Gene_Transcription Cellular_Outcomes Cell Cycle Arrest, Apoptosis, Differentiation Gene_Transcription->Cellular_Outcomes

Caption: Mechanism of HDAC Inhibition.

HDAC_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add HDAC enzyme, buffer, and test compound (inhibitor) Start->Plate_Setup Add_Substrate Add Fluorogenic HDAC Substrate Plate_Setup->Add_Substrate Incubation_1 Incubate at 37°C Add_Substrate->Incubation_1 Add_Developer Add Developer Solution (stops reaction and generates signal) Incubation_1->Add_Developer Incubation_2 Incubate at RT Add_Developer->Incubation_2 Read_Plate Measure Fluorescence (Excitation/Emission) Incubation_2->Read_Plate Data_Analysis Data Analysis: Calculate % inhibition and IC50 Read_Plate->Data_Analysis

Caption: Experimental Workflow for HDAC Inhibition Assay.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and other HDAC inhibitors.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, HDAC6)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • HDAC developer solution

  • Test compounds (e.g., this compound, Vorinostat) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, the diluted test compound, and the recombinant HDAC enzyme to each well.[6] Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.[6]

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).[7]

  • Stop the reaction and generate a fluorescent signal by adding the HDAC developer solution to each well.[7]

  • Incubate the plate at room temperature for a specified period (e.g., 15-20 minutes).[7][8]

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[8]

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[4]

Materials:

  • Cancer cell lines (e.g., HCT-116, HuT-78)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well clear microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9] Include vehicle-treated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Remove the medium and dissolve the formazan crystals by adding a solubilization solution.[9]

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

  • Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound was initially reported as a highly potent and selective HDAC2 inhibitor. However, conflicting data regarding its HDAC inhibitory activity has emerged, necessitating further research to clarify its true biological target and mechanism of action.[3] When comparing its reported cytotoxic effects, this compound shows similar potency to the clinically used drug Vorinostat against the tested cell lines. Researchers investigating this compound should be aware of the existing discrepancies in the literature and consider them in their experimental design and interpretation of results.

References

Santacruzamate A: A Synergistic Partner in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Santacruzamate A, a potent and selective histone deacetylase (HDAC) inhibitor, is emerging as a promising candidate for combination cancer therapy. Its ability to modulate epigenetic regulation opens avenues for synergistic interactions with other anticancer agents, potentially enhancing therapeutic efficacy and overcoming drug resistance. This guide provides an objective comparison of this compound's synergistic effects with other drugs, supported by available experimental data.

Synergistic Effects with Imatinib in Chronic Myeloid Leukemia (CML)

A key study has demonstrated the synergistic potential of this compound (also referred to as CAY10683) in combination with the tyrosine kinase inhibitor imatinib for the treatment of imatinib-resistant Chronic Myeloid Leukemia (CML). This combination has been shown to effectively inhibit the proliferation of resistant CML cells, induce apoptosis, and arrest the cell cycle.

Quantitative Data Summary

While the full study provides more detailed quantitative analysis, the available information indicates a clear synergistic interaction. The combination of this compound and imatinib demonstrated a significant reduction in the viability of imatinib-resistant CML cells compared to either drug alone. The synergy is reported to be mediated through the inhibition of HDAC2 and the PI3K/Akt signaling pathway[1].

Table 1: Synergistic Effects of this compound (CAY10683) with Imatinib on Imatinib-Resistant CML Cells

Drug/CombinationEffect on Cell ViabilityEffect on ApoptosisEffect on Cell Cycle
This compound (CAY10683)InhibitionInductionArrest
ImatinibLimited InhibitionLimited InductionLimited Arrest
This compound + Imatinib Synergistic Inhibition Synergistic Induction Synergistic Arrest

Note: This table summarizes the qualitative synergistic effects as detailed quantitative combination index (CI) values from the primary literature were not available in the abstract.

Synergistic Potential of this compound Derivatives with Venetoclax in Acute Myeloid Leukemia (AML)

While direct studies on this compound in combination with the BCL-2 inhibitor Venetoclax are not yet published, research on a potent derivative, compound 25c, provides strong evidence for the synergistic potential of this class of compounds. The combination of compound 25c and Venetoclax exhibited a synergistic anti-leukemia effect in Acute Myeloid Leukemia (AML) cells[2].

Quantitative Data Summary

The study on compound 25c and Venetoclax reported a combination index (CI) of less than 1, indicating a synergistic interaction. This synergistic effect was attributed to the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL, and the upregulation of the pro-apoptotic protein cleaved-caspase3 and the DNA damage marker γ-H2AX[2].

Table 2: Effects of this compound Derivative (25c) and Venetoclax Combination on AML Cells

BiomarkerEffect of Combination Therapy
Mcl-1Downregulation
Bcl-xLDownregulation
Cleaved-Caspase 3Upregulation
γ-H2AXUpregulation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of this compound's synergistic effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., imatinib-resistant K562 CML cells or MV4-11 AML cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, the combination drug (e.g., imatinib or Venetoclax), or the combination of both at different ratios for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. Synergy is determined using methods like the Chou-Talalay combination index (CI)[3][4].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the individual drugs and their combination as described for the cell viability assay.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to assess for synergistic induction of apoptosis.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Mcl-1, Bcl-xL, cleaved-caspase 3, γ-H2AX, p-Akt, Akt).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound and its derivatives in combination therapies are rooted in their ability to modulate key signaling pathways involved in cancer cell survival and proliferation.

This compound and Imatinib in CML

In imatinib-resistant CML, the combination of this compound and imatinib appears to overcome resistance by co-targeting critical survival pathways. This compound, as an HDAC inhibitor, can epigenetically reprogram cancer cells, potentially re-sensitizing them to the effects of imatinib. The synergistic effect is mediated through the inhibition of the PI3K/Akt pathway, a crucial signaling cascade for cell survival and proliferation[1].

cluster_0 This compound cluster_1 Imatinib cluster_2 Signaling Pathway cluster_3 Cellular Outcome SCA This compound HDAC2 HDAC2 SCA->HDAC2 inhibits Apoptosis Apoptosis SCA->Apoptosis induces Imatinib Imatinib PI3K PI3K Imatinib->PI3K inhibits (in sensitive cells) Imatinib->Apoptosis induces HDAC2->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes

Caption: this compound and Imatinib synergistic pathway.

This compound Derivative (25c) and Venetoclax in AML

The synergy between the this compound derivative and Venetoclax in AML highlights the potential of targeting both epigenetic regulation and the intrinsic apoptosis pathway. By downregulating the anti-apoptotic proteins Mcl-1 and Bcl-xL, the HDAC inhibitor primes the cancer cells for apoptosis induced by the BCL-2 inhibitor Venetoclax[2].

cluster_0 This compound Derivative (25c) cluster_1 Venetoclax cluster_2 Apoptosis Regulation cluster_3 Cellular Outcome SCA_deriv SCA Derivative (25c) Mcl1 Mcl-1 SCA_deriv->Mcl1 downregulates BclXL Bcl-xL SCA_deriv->BclXL downregulates Caspase3 Cleaved Caspase-3 SCA_deriv->Caspase3 upregulates Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Apoptosis Apoptosis Mcl1->Apoptosis inhibits BclXL->Apoptosis inhibits BCL2->Apoptosis inhibits Caspase3->Apoptosis executes

Caption: Synergy of a this compound derivative and Venetoclax.

Conclusion

The available preclinical data strongly suggest that this compound and its derivatives hold significant promise as synergistic partners in combination cancer therapies. The synergistic effects observed with imatinib in CML and a derivative with Venetoclax in AML underscore the potential of this class of HDAC inhibitors to enhance the efficacy of targeted therapies and overcome drug resistance. Further research, including more extensive quantitative synergy studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound in combination regimens for various cancers.

References

A Comparative Analysis of Natural versus Synthetic Santacruzamate A for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of natural and synthetically sourced Santacruzamate A.

This compound, a marine-derived natural product, has garnered significant attention within the research community for its potent and selective inhibition of histone deacetylase 2 (HDAC2).[1][2][3] This targeted activity presents a promising avenue for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[3][4] As with many natural products, the availability of this compound from its native source, the Panamanian marine cyanobacterium cf. Symploca sp., is limited.[1] This has necessitated the development of synthetic routes to provide a consistent and scalable supply for research and development. This guide provides a comprehensive comparison of natural and synthetic this compound, focusing on their biological activity and supported by experimental data.

Performance Comparison: Natural vs. Synthetic this compound

Biochemical and cellular assays have demonstrated that synthetically produced this compound exhibits a biological activity profile that is remarkably similar to its natural counterpart. The inhibitory potency against HDAC isoforms and the cytotoxic effects on various cancer cell lines are comparable, validating the fidelity of the synthetic compound.

In Vitro HDAC Inhibition

The primary mechanism of action of this compound is the inhibition of HDAC enzymes, with a pronounced selectivity for HDAC2.[1][2] Comparative studies have shown that both natural and synthetic this compound are highly potent inhibitors of HDAC2, with IC50 values in the picomolar range.[1][2] In contrast, both forms show significantly weaker inhibition of class II HDACs, such as HDAC4 and HDAC6, highlighting their selectivity.[1] However, it is worth noting that one study reported a lack of significant HDAC inhibition with their synthetic this compound, suggesting that variations in synthetic protocols or compound purity could potentially impact biological activity.[5]

CompoundHDAC2 IC50 (pM)HDAC4 IC50 (µM)HDAC6 IC50 (nM)
Natural this compound 119[1]>1[1]433.5[1]
Synthetic this compound 112[1]>1[1]433[2]
Vorinostat (SAHA) (Control) 85,800[1]-38.9[1]

Table 1: Comparative Inhibitory Activity of Natural and Synthetic this compound against HDAC Isoforms. This table summarizes the 50% inhibitory concentrations (IC50) of natural and synthetic this compound against HDAC2, HDAC4, and HDAC6. Vorinostat (SAHA) is included as a reference HDAC inhibitor.

Cellular Activity: Cytotoxicity in Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. Both natural and synthetic forms have demonstrated comparable cytotoxicity against the cutaneous T-cell lymphoma cell line HuT-78.[1] Interestingly, both variants exhibited weaker activity against the HCT-116 colon cancer cell line.[1]

CompoundHuT-78 GI50 (µM)HCT-116 GI50 (µM)
Natural this compound 1.4[1]29.4[1]
Synthetic this compound 1.3[1]28.3[1]
Vorinostat (SAHA) (Control) 3.0[1]0.4[1]

Table 2: Comparative Cytotoxicity of Natural and Synthetic this compound. This table presents the 50% growth inhibition (GI50) concentrations of natural and synthetic this compound in two different cancer cell lines. Vorinostat (SAHA) is included as a reference compound.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the inhibition of HDAC2, a key enzyme in epigenetic regulation. By inhibiting HDAC2, this compound leads to an increase in the acetylation of histones and other proteins. This hyperacetylation alters chromatin structure, leading to the transcriptional activation of various genes, including those involved in cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the TLR4/NF-κB signaling pathway, which is implicated in inflammation.[6]

SantacruzamateA_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Modulation HDAC2 HDAC2 This compound->HDAC2 Inhibition MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Gene_Expression Gene_Expression NFkB->Gene_Expression Inflammatory Response Histones Histones HDAC2->Histones Deacetylation Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Synthesis_Workflow GABA γ-Aminobutyric acid (GABA) Step1 Step 1: Carbamate Formation GABA->Step1 Intermediate 4-((Ethoxycarbonyl)amino)butanoic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 SantacruzamateA This compound Step2->SantacruzamateA Phenethylamine Phenethylamine Phenethylamine->Step2

References

Independent Verification of Santacruzamate A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A, a natural product isolated from the marine cyanobacterium cf. Symploca sp., was initially reported as a highly potent and selective inhibitor of histone deacetylase 2 (HDAC2) with a picomolar half-maximal inhibitory concentration (IC50).[1][2][3] This exceptional potency and selectivity generated significant interest in its potential as a therapeutic agent. However, subsequent independent studies have cast doubt on these initial findings, with some research groups reporting dramatically lower or even a complete lack of HDAC inhibitory activity.[4][5] This guide provides an objective comparison of the reported activities of this compound, presents data for established alternative HDAC inhibitors, and details the experimental protocols from key studies to aid researchers in their evaluation of this compound.

Comparative Analysis of HDAC Inhibitory Activity

The following table summarizes the reported IC50 values for this compound from the initial and subsequent independent verification studies, alongside the inhibitory activities of well-established HDAC inhibitors for comparison. This allows for a direct quantitative assessment of the conflicting data and the potency of alternative compounds.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)Reference
This compound -0.119 ->1000433.5-Pavlik et al., 2013[2]
This compound (synthetic) No obvious inhibition at 2 µMNo obvious inhibition at 2 µMNo obvious inhibition at 2 µMNo obvious inhibition at 2 µMNo obvious inhibition at 2 µMNo obvious inhibition at 2 µMWen et al., 2015[4]
This compound (synthetic) IC50 in 5-10 µM rangeIC50 in 5-10 µM rangeIC50 in 5-10 µM rangeIC50 in 5-10 µM rangeIC50 in 5-10 µM rangeIC50 in 5-10 µM rangeGromek et al., 2016[6]
Vorinostat (SAHA) 10 - 13.76220>1000038.9>10000[7][8][9][10]
Romidepsin (FK228) 3647-5101400-[11]
Entinostat (MS-275) 510-1700>100000>100000>100000[12]

Experimental Protocols

The discrepancy in the reported activity of this compound may stem from differences in experimental methodologies. Below are summaries of the key experimental protocols used in the pivotal studies.

Original Report of High Potency (Pavlik et al., 2013)
  • HDAC Enzyme Assay: The inhibitory activity of this compound was determined using commercially available fluorogenic HDAC assay kits. Recombinant human HDAC2, HDAC4, and HDAC6 enzymes were used. The assays were performed in a 96-well microtiter plate format. The reaction mixture, containing the enzyme, substrate, and inhibitor, was incubated at 37°C. The reaction was stopped, and fluorescence was measured to determine the extent of deacetylation and, consequently, the inhibitory activity.[2]

Conflicting Report of No Significant Activity (Wen et al., 2015)
  • Synthesis and HDAC Enzyme Assay: this compound was synthesized, and its HDAC inhibitory activity was evaluated using HDAC enzyme assays. The study reported no obvious inhibition at a concentration of 2 µM.[4] The specific details of the HDAC assay protocol used in this study, including the source of enzymes and substrates, were not extensively detailed in the abstract, which is a limitation for direct comparison.

Re-evaluation of Activity (Gromek et al., 2016)
  • Synthesis and Broader Biological Evaluation: This study involved the synthesis of this compound and a number of its analogues. A broader biological evaluation was conducted, which led to a re-evaluation of the originally reported mechanism of action. Their findings indicated that the IC50 values for this compound against 11 HDAC isoforms were all in the 5-10 µM range, significantly higher than the picomolar values initially reported.[6]

Histone Deacetylation Signaling Pathway

The following diagram illustrates the general mechanism of action of HDAC inhibitors. These inhibitors block the activity of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis, and other anti-cancer effects.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Histone Histone Proteins Chromatin Chromatin Histone->Chromatin Condensed Structure HAT Histone Acetyltransferases (HATs) Acetylated_Histone Acetylated Histones HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histone Acetylated_Histone->HDAC Deacetylation Acetylated_Histone->Chromatin Relaxed Structure Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Activation Apoptosis Apoptosis Gene_Transcription->Apoptosis HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition.

Conclusion

The significant discrepancy in the reported HDAC inhibitory activity of this compound highlights the critical importance of independent verification in drug discovery and development. While the initial discovery pointed towards a molecule with exceptional potency and selectivity, subsequent studies have failed to reproduce these findings, suggesting that the initial report may require re-evaluation. Researchers interested in utilizing this compound should be aware of this controversy and may consider established HDAC inhibitors such as Vorinostat, Romidepsin, or Entinostat, for which a more extensive and consistent body of data exists. The provided experimental protocols from the key studies offer a starting point for designing further independent verification experiments to resolve the conflicting reports on this compound's activity.

References

Safety Operating Guide

A Guide to the Proper Disposal of Santacruzamate A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Santacruzamate A, a potent and selective histone deacetylase 2 (HDAC2) inhibitor. While specific institutional and local regulations must always be followed, this guide outlines the key considerations and steps for safely managing this compound waste.

Key Compound Information

A summary of the essential data for this compound is provided in the table below. This information is critical for understanding its properties and potential hazards, which in turn informs the appropriate disposal methods.

PropertyValueCitations
Molecular Weight 278.35 g/mol
Formula C₁₅H₂₂N₂O₃
Appearance Off-white powder[1]
Solubility Soluble to 100 mM in DMSO. Soluble in Ethanol (20 mg/ml).[1]
Storage Store at -20°C.[2][3]
CAS Number 1477949-42-0

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its pure form or in solution.

Handling: Avoid generating dust if working with the powdered form. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Obtain special instructions before use and ensure all safety precautions have been read and understood.[4]

Step-by-Step Disposal Procedure

Step 1: Waste Identification and Segregation

  • Categorization: this compound waste should be classified as hazardous chemical waste. Due to its biological activity as a potent HDAC inhibitor, it should be handled with care.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and biological waste.

Step 2: Preparing Waste for Disposal

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.

    • The container must be sealable, durable, and compatible with the waste.

  • Liquid Waste (DMSO or Ethanol Solutions):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used (e.g., DMSO, Ethanol).

    • Keep the container securely closed when not in use.

Step 3: Storage of Waste

  • Store the hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Do not accumulate more than the allowable quantity of hazardous waste as per institutional and local regulations.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, including the chemical name and quantity.

  • Follow their specific procedures for waste pickup and documentation.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling waste_gen Generate this compound Waste handling->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal ehs_contact->disposal end End disposal->end End of Process

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. All laboratory personnel are responsible for complying with the specific hazardous waste management regulations and procedures established by their institution and local authorities.[5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.

References

Personal protective equipment for handling Santacruzamate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Santacruzamate A, a potent and selective histone deacetylase 2 (HDAC2) inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) from one supplier indicates that this compound does not meet the criteria for hazard classification under specific EC Directives, it is crucial to treat this potent bioactive compound with a high degree of caution.[1] General precautionary statements from other suppliers advise obtaining special instructions before use and not handling the compound until all safety precautions have been read and understood.[2] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving is recommended.Prevents skin contact with the powdered compound and solutions.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes and airborne particles.
Body Protection Laboratory CoatFully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Fume HoodUse a certified chemical fume hood for all handling of the solid compound and preparation of stock solutions.Minimizes inhalation of the powdered form.

Operational Plans: Handling and Storage

This compound is a powder and should be handled with care to avoid generating dust.[3]

Handling Procedures
  • Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a chemical fume hood.

  • Weighing : When weighing the powdered compound, use a microbalance within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solution Preparation : this compound is soluble in DMSO.[4] Prepare stock solutions within the fume hood. Add the solvent to the vial containing the powder slowly to avoid splashing.

  • Use in Experiments : When adding the compound to cell cultures or other experimental systems, handle the solutions with care to prevent spills and aerosol generation.

Storage
FormStorage TemperatureContainer
Powder -20°CTightly sealed vial.
Stock Solution (in DMSO) -20°CAliquoted in tightly sealed vials to avoid freeze-thaw cycles.

Disposal Plan

All waste contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed chemical waste container.

  • Liquid Waste : Unused solutions and contaminated media should be collected in a clearly labeled, sealed chemical waste container. Do not pour down the drain.

  • Decontamination : Decontaminate work surfaces with a suitable laboratory disinfectant.

Signaling Pathway of this compound

This compound is a highly potent and selective inhibitor of HDAC2.[4] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC2, this compound increases histone acetylation, which in turn can lead to the expression of tumor suppressor genes and the induction of apoptosis.

Santacruzamate_A_Pathway This compound Signaling Pathway Santacruzamate_A This compound HDAC2 HDAC2 Santacruzamate_A->HDAC2 Inhibition Histones Histones HDAC2->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

Caption: this compound inhibits HDAC2, leading to increased histone acetylation and apoptosis.

Experimental Workflow

A typical in vitro experiment to evaluate the efficacy of this compound involves treating cancer cells and assessing cell viability and target engagement.

Key Experimental Protocols

Cell Viability Assay (MTS Assay):

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition : Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement : Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

Western Blot for Histone Acetylation:

  • Cell Lysis : After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane and then incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Plating Seed Cells in 96-well plates Cell_Culture->Plating Santacruzamate_A_Treatment Treat with this compound (various concentrations) Incubation Incubate for 24-72h Santacruzamate_A_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTS) Incubation->Cell_Viability Western_Blot Western Blot for Acetylated Histones Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.